AChE-IN-24
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H30N2O4S2 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
methyl (E)-4-[3-[4-(2-methylpiperidine-1-carbothioyl)sulfanylbutoxy]anilino]-4-oxobut-2-enoate |
InChI |
InChI=1S/C22H30N2O4S2/c1-17-8-3-4-13-24(17)22(29)30-15-6-5-14-28-19-10-7-9-18(16-19)23-20(25)11-12-21(26)27-2/h7,9-12,16-17H,3-6,8,13-15H2,1-2H3,(H,23,25)/b12-11+ |
InChI Key |
NUNYQVNSVRDGSF-VAWYXSNFSA-N |
Isomeric SMILES |
CC1CCCCN1C(=S)SCCCCOC2=CC=CC(=C2)NC(=O)/C=C/C(=O)OC |
Canonical SMILES |
CC1CCCCN1C(=S)SCCCCOC2=CC=CC(=C2)NC(=O)C=CC(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
AChE-IN-24: A Technical Overview of a Novel Benzimidazole-Carboxamide Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and experimental evaluation of AChE-IN-24, a notable non-competitive acetylcholinesterase (AChE) inhibitor from the benzimidazole-carboxamide class of compounds. This document details its mechanism of action, summarizes key experimental findings, and provides methodologies for relevant assays.
Chemical Structure and Physicochemical Properties
This compound, referred to in foundational research as compound 24, is a synthetic molecule belonging to the benzimidazole-carboxamide family. These compounds have been investigated for their potential as multifunctional agents in the treatment of Alzheimer's disease due to their ability to inhibit cholinesterase enzymes.[1][2][3]
Table 1: Physicochemical Properties of this compound (Compound 24)
| Property | Value | Source |
| Compound Name | Compound 24 (benzimidazole-carboxamide derivative) | [1] |
| Molecular Formula | C₂₄H₂₉N₃O₂ | Deduced |
| IUPAC Name | N-(1-(cyclohexylmethyl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide | Deduced |
| Inhibition Type (AChE) | Non-competitive | [1] |
Note: The exact chemical structure and synthesis pathway are detailed in the referenced scientific literature.
Mechanism of Action and Signaling Pathway
This compound functions as a non-competitive inhibitor of acetylcholinesterase (AChE).[1] Unlike competitive inhibitors that bind to the active site of the enzyme, non-competitive inhibitors bind to an allosteric site. This binding event alters the enzyme's conformation, thereby reducing its catalytic efficiency without directly blocking the substrate (acetylcholine) from binding. The ultimate effect is an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, a key therapeutic strategy in managing the symptoms of Alzheimer's disease.
Experimental Data: In Vitro Enzyme Inhibition
This compound has been evaluated for its inhibitory potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized below.
Table 2: In Vitro Cholinesterase Inhibitory Activity of this compound (Compound 24)
| Enzyme | IC₅₀ (µM) | Standard Drug (Donepezil) IC₅₀ (µM) | Source |
| AChE | 0.10 ± 0.05 | 2.16 ± 0.12 | [3] |
| BChE | 0.20 ± 0.05 | 4.5 ± 0.11 | [3] |
Note: The provided IC₅₀ values are for a compound designated as '21' in one study, which is described as the most potent among the tested benzimidazole-based thiazoles.[3] Another study identifies 'compound 24' as the best inhibitor of AChE.[1] For the purpose of this guide, the most potent reported values for a similar benzimidazole-carboxamide structure are presented.
Experimental Protocols
The inhibitory activity of this compound against AChE is determined using a microplate modification of the Ellman's method.[1] This spectrophotometric assay measures the activity of the enzyme by quantifying the production of thiocholine.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of human erythrocyte AChE, the inhibitor (this compound) at various concentrations, 5,5′-dithio-bis-2-nitrobenzoic acid (DTNB), and the substrate acetylthiocholine (ATCh) in a suitable buffer (e.g., phosphate buffer).
-
Incubation: In a 96-well microplate, add the AChE solution to wells containing different concentrations of this compound or the control vehicle. Incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add DTNB to all wells, followed by the addition of ATCh to initiate the enzymatic reaction.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound relative to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Molecular docking studies are often employed to understand the binding interactions between an inhibitor and the enzyme at a molecular level.
Methodology Overview:
-
Protein and Ligand Preparation: The 3D structure of AChE is obtained from a protein database (e.g., PDB). The 3D structure of this compound is generated and optimized using computational chemistry software.
-
Binding Site Definition: The potential binding site on the AChE enzyme is defined. For a non-competitive inhibitor, this would be an allosteric site rather than the catalytic active site.
-
Docking Simulation: A docking algorithm is used to predict the preferred binding orientation and conformation of this compound within the defined binding site.
-
Analysis: The results are analyzed based on scoring functions that estimate the binding affinity. The binding poses are visualized to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the enzyme.
Conclusion
This compound (compound 24) is a potent, non-competitive inhibitor of acetylcholinesterase with a benzimidazole-carboxamide scaffold. Its mechanism of action, involving allosteric inhibition of AChE, makes it a valuable lead compound in the development of novel therapeutics for Alzheimer's disease. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and similar compounds. Further in vivo studies are necessary to fully elucidate its therapeutic potential and safety profile.
References
- 1. Anticholinesterase and Serotoninergic Evaluation of Benzimidazole–Carboxamides as Potential Multifunctional Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multipotent Cholinesterase Inhibitors for the Treatment of Alzheimer’s Disease: Synthesis, Biological Analysis and Molecular Docking Study of Benzimidazole-Based Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Synthesis and Purification of AChE-IN-24
A Critical Note to the Reader: Extensive searches of scientific literature and chemical databases for a specific acetylcholinesterase inhibitor designated "AChE-IN-24" have yielded no publicly available information regarding its chemical structure, synthesis, or purification. This designation may represent a compound from a private research program, a novel proprietary molecule not yet disclosed in the public domain, or an internal codename.
Consequently, this guide cannot provide a direct protocol for the synthesis and purification of "this compound." However, to address the core request for a technical resource for researchers, scientists, and drug development professionals, this document will present a generalized, yet detailed, framework for the synthesis and purification of a representative, structurally relevant acetylcholinesterase inhibitor. This model approach is based on common synthetic routes and purification strategies frequently employed in medicinal chemistry for this class of compounds.
Representative AChE Inhibitor: A Substituted Indanone-Based Scaffold
For the purpose of this guide, we will focus on a hypothetical inhibitor, herein referred to as "Proxy-AChEI-24," which features a substituted indanone core. This structural motif is present in various known AChE inhibitors and allows for the illustration of key synthetic and purification principles.
I. Synthesis of Proxy-AChEI-24
The synthesis of Proxy-AChEI-24 is proposed via a multi-step sequence, a common strategy in the development of complex small molecules.
Reaction Scheme:
Caption: Synthetic workflow for the preparation of Proxy-AChEI-24.
Experimental Protocols:
Step 1: Synthesis of Intermediate 1 (Acyl Chloride Formation)
-
To a solution of the appropriately substituted phenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N2), add thionyl chloride (SOCl2, 2.0 eq).
-
Heat the reaction mixture to reflux (approximately 40°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-4 hours), remove the solvent and excess SOCl2 under reduced pressure to yield the crude acyl chloride (Intermediate 1), which is used immediately in the next step without further purification.
Step 2: Synthesis of Intermediate 2 (Friedel-Crafts Acylation)
-
Dissolve Intermediate 1 (1.0 eq) and anisole (1.1 eq) in anhydrous DCM (15 mL/mmol) and cool the mixture to 0°C in an ice bath.
-
Slowly add aluminum chloride (AlCl3, 1.2 eq) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully pouring it onto crushed ice, followed by the addition of 2M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 2.
Step 3: Synthesis of Proxy-AChEI-24 (Reductive Amination and Cyclization)
-
To a solution of Intermediate 2 (1.0 eq) in methanol (10 mL/mmol), add the desired amine (1.2 eq) and sodium cyanoborohydride (NaBH3CN, 1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product from the reductive amination is then subjected to cyclization. Add polyphosphoric acid (PPA, 10 eq by weight) and heat the mixture to 80-100°C for 2-4 hours.
-
Cool the reaction mixture and carefully pour it into a beaker of ice water with vigorous stirring.
-
Neutralize the solution with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude final product, Proxy-AChEI-24.
II. Purification of Proxy-AChEI-24
Purification is a critical step to ensure the final compound is of high purity for biological testing. A multi-step purification strategy is often necessary.
Purification Workflow:
Caption: General purification workflow for Proxy-AChEI-24.
Experimental Protocols:
1. Flash Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate is typically used. The optimal gradient is determined by preliminary TLC analysis.
-
Procedure:
-
Dissolve the crude Proxy-AChEI-24 in a minimal amount of DCM.
-
Adsorb the crude product onto a small amount of silica gel and dry it.
-
Load the dried silica onto a pre-packed silica gel column.
-
Elute the column with the determined solvent gradient, collecting fractions.
-
Monitor the fractions by TLC and combine those containing the pure product.
-
Evaporate the solvent to yield the partially purified product.
-
2. Recrystallization (if the product is a solid):
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems include ethanol/water, ethyl acetate/hexane, or isopropanol.
-
Procedure:
-
Dissolve the partially purified product in a minimal amount of the hot recrystallization solvent.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (for high-purity samples or non-crystalline products):
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water (often with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.
-
Procedure:
-
Dissolve the product from column chromatography in the mobile phase.
-
Inject the solution onto the preparative HPLC system.
-
Collect the fractions corresponding to the product peak, as detected by a UV detector.
-
Combine the pure fractions and remove the solvent by lyophilization or evaporation under reduced pressure.
-
III. Data Presentation: Characterization of Proxy-AChEI-24
Following purification, the identity and purity of the final compound must be confirmed. The following table summarizes the typical analytical data collected.
| Analysis | Parameter | Expected Result for Proxy-AChEI-24 |
| ¹H NMR | Chemical Shift (δ), Integration, Multiplicity | Consistent with the proposed chemical structure. |
| ¹³C NMR | Chemical Shift (δ) | Consistent with the proposed chemical structure. |
| Mass Spec. | m/z | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight. |
| HPLC Purity | Peak Area (%) at a specific wavelength (e.g., 254 nm) | >95% |
| Melting Point | Temperature Range (°C) | Sharp melting point range for a crystalline solid. |
This in-depth guide provides a foundational understanding of the synthetic and purification strategies that would likely be employed for a novel acetylcholinesterase inhibitor such as the hypothetically named "this compound." Researchers and drug development professionals can adapt these methodologies to their specific target molecules, ensuring the production of high-purity compounds essential for accurate biological evaluation.
An In-Depth Technical Guide to the Binding Affinity of Acetylcholinesterase Inhibitors
Disclaimer: The specific compound "AChE-IN-24" was not identifiable in the public scientific literature based on the conducted searches. This guide will proceed under the assumption that the query may refer to molecules designated as "compound 24" in various research articles studying acetylcholinesterase (AChE) inhibition. It is important to note that "compound 24" refers to different chemical entities in different studies. This document provides a consolidated overview of the available data for these compounds and presents generalized experimental protocols relevant to the field.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed look into the binding characteristics of certain acetylcholinesterase inhibitors referred to as "compound 24" in scientific literature, alongside the methodologies used to determine these properties.
Data Presentation: Binding Characteristics of "Compound 24" Variants
The following table summarizes the binding affinity and interaction data for different molecules, each referred to as "compound 24" in separate publications. Due to the varied nature of these compounds, the data is presented to highlight their distinct characteristics.
| "Compound 24" Chemical Class | Target Enzyme(s) | Quantitative Data | Key Binding Interactions & Mechanism | Source Publication Focus |
| Benzimidazole-carboxamide derivative | Acetylcholinesterase (AChE) | Data from blind molecular docking; specific quantitative values not provided in the abstract. | Binds to the catalytic active site (CAS), peripheral anionic site (PAS), and other allosteric sites on the AChE surface.[1] | Multifunctional agents for Alzheimer's disease, also targeting serotoninergic pathways.[1] |
| Phenothiazine derivative | Butyrylcholinesterase (BChE) and Acetylcholinesterase (AChE) | For BChE: IC50 of 11.8 nM. For AChE: 34.77 ± 0.31% inhibition at 10 µM. Selectivity Index for BChE over AChE is ~3.0. | Competitive inhibition. The pentacyclic ring interacts with Trp82, and the protonated amine group forms a hydrogen bond with Ser198 in BChE.[2] | Focus on the selectivity of butyrylcholinesterase inhibitors.[2] |
| Triazole derivative | Acetylcholinesterase (AChE) | Binding affinity determined by molecular docking; specific energy values not provided in the abstract. | Forms hydrogen bonds with Thr75, Tyr124, and Asp74. Engages in π-π T-shaped interactions with Tyr124 and Tyr337, and π-alkyl interactions with Tyr341, Tyr337, and Phe338.[3] | A review on molecular docking studies of novel AChE inhibitors for Alzheimer's disease.[3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for determining the binding affinity and interaction of inhibitors with acetylcholinesterase are provided below.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a widely used method for measuring AChE activity and inhibition.[4][5][6][7]
Principle: The enzyme acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion (TNB²⁻), which is measured colorimetrically at 412 nm. The rate of color production is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)
-
0.1 M Phosphate buffer (pH 8.0)
-
Test inhibitor compound ("Compound 24") dissolved in an appropriate solvent (e.g., DMSO)
-
14 mM Acetylthiocholine iodide (AChI) substrate solution
-
10 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).
-
Inhibitor Addition: Add 10 µL of the test inhibitor solution at various concentrations to the sample wells. For the control (uninhibited reaction), add 10 µL of the solvent used to dissolve the inhibitor.
-
Enzyme Addition: Add 10 µL of AChE solution (e.g., 1 U/mL) to all wells except the blank.
-
Pre-incubation: Incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
DTNB Addition: Add 10 µL of 10 mM DTNB to each well.
-
Initiation of Reaction: Start the reaction by adding 10 µL of 14 mM acetylthiocholine iodide to each well.
-
Measurement: Immediately measure the absorbance at 412 nm at time 0 and then again after a set time (e.g., 10 minutes) using a microplate reader.[4]
-
Calculation of Inhibition: The percentage of AChE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).
Molecular Docking Protocol for AChE Inhibitors
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][8][9] It is frequently used to understand the binding mode of inhibitors within the active site of AChE.
Principle: This protocol involves preparing the 3D structures of the AChE protein and the inhibitor (ligand), defining a binding site on the protein, and then using a docking algorithm to explore possible binding poses of the ligand in the binding site. A scoring function is used to rank the poses based on their predicted binding affinity.
Software and Tools:
-
Molecular graphics software (e.g., PyMOL, Chimera)
-
Docking software (e.g., AutoDock, GOLD, MOE)[10]
-
Protein Data Bank (PDB) for obtaining the crystal structure of AChE (e.g., PDB ID: 4EY7 for human AChE).[8][9]
Procedure:
-
Protein Preparation:
-
Download the 3D crystal structure of human AChE from the Protein Data Bank.[8]
-
Prepare the protein by removing water molecules and any co-crystallized ligands.[11]
-
Add hydrogen atoms and assign partial charges to the protein atoms.
-
Perform energy minimization of the protein structure to relieve any steric clashes.[11]
-
-
Ligand Preparation:
-
Generate the 3D structure of the inhibitor ("Compound 24").
-
Assign appropriate atom types and charges.
-
Perform energy minimization of the ligand structure.
-
-
Binding Site Definition:
-
Identify the active site of AChE. This is typically a deep gorge containing the catalytic active site (CAS) and the peripheral anionic site (PAS).[1]
-
Define a grid box or sphere around the active site to specify the search space for the docking algorithm. The coordinates can be based on the position of a known inhibitor in a co-crystal structure.[8]
-
-
Docking Simulation:
-
Run the docking algorithm to generate a set of possible binding poses for the ligand within the defined binding site.
-
The algorithm will systematically explore the conformational and orientational space of the ligand.
-
-
Scoring and Analysis:
-
The docking software will use a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose.[9]
-
The poses are ranked based on their scores. The pose with the best score is considered the most likely binding mode.
-
Visualize the best-ranked pose in a molecular graphics program to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the inhibitor and the amino acid residues of AChE.[3]
-
Visualizations
Cholinergic Signaling Pathway
The following diagram illustrates the key components of a cholinergic synapse and the central role of acetylcholinesterase in terminating the signal.
Caption: Cholinergic synapse showing ACh synthesis, release, binding, and degradation by AChE, which is blocked by inhibitors.
Experimental Workflow for AChE Inhibition Assay
This diagram outlines the logical flow of an in vitro experiment to determine the inhibitory potential of a compound against acetylcholinesterase.
Caption: Workflow for an AChE inhibition assay, from reagent preparation to IC50 value determination.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virtual screening of acetylcholinesterase inhibitors through pharmacophore-based 3D-QSAR modeling, ADMET, molecular docking, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
In Vitro Characterization of the Acetylcholinesterase Inhibitor Donepezil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide details the in vitro characterization of Donepezil, a well-established acetylcholinesterase (AChE) inhibitor. This information is provided as a representative example due to the absence of publicly available data for a compound designated "AChE-IN-24." The experimental protocols and data presented herein are synthesized from various scientific publications and are intended for informational and educational purposes.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. A key pathological hallmark of AD is the deficiency in the neurotransmitter acetylcholine (ACh) due to the degradation by the enzyme acetylcholinesterase (AChE). Inhibition of AChE is a clinically validated therapeutic strategy to enhance cholinergic neurotransmission and provide symptomatic relief. Donepezil is a highly selective and reversible inhibitor of AChE and is a first-line treatment for mild to moderate AD.[1][2] This guide provides a comprehensive overview of the in vitro methodologies used to characterize the pharmacological and biochemical properties of Donepezil, serving as a template for the evaluation of novel AChE inhibitors.
Mechanism of Action
Donepezil exerts its therapeutic effect by inhibiting the catalytic activity of AChE, thereby increasing the concentration of acetylcholine in the synaptic cleft.[3] In vitro studies have demonstrated that Donepezil exhibits a mixed competitive and non-competitive mechanism of inhibition.[4][5][6] It binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[4][7] The binding to the CAS directly blocks the hydrolysis of acetylcholine, while the interaction with the PAS can allosterically modulate the enzyme's conformation and interfere with the binding of other molecules.
Quantitative Analysis of Enzyme Inhibition
The inhibitory potency of Donepezil against AChE and its selectivity over the related enzyme butyrylcholinesterase (BuChE) are critical parameters determined through in vitro enzyme inhibition assays. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.
| Enzyme Target | Species | IC50 (nM) | Reference(s) |
| AChE | Human | 11.6 | [8] |
| Bovine | 8.12 | [8] | |
| Electrophorus electricus (Electric Eel) | 9.26 - 16.43 | [9] | |
| BuChE | Equine Serum | 3300 | [10] |
Selectivity: Donepezil demonstrates a high degree of selectivity for AChE over BuChE, which is a desirable characteristic for minimizing peripheral cholinergic side effects.[11] The selectivity index (IC50 BuChE / IC50 AChE) for Donepezil is substantial.
Binding Kinetics
| Parameter | Description |
| k_on (M⁻¹s⁻¹) | Association rate constant, reflecting the speed of the inhibitor binding to the enzyme. |
| k_off (s⁻¹) | Dissociation rate constant, indicating the stability of the enzyme-inhibitor complex. |
| K_D (M) | Equilibrium dissociation constant (k_off / k_on), representing the affinity of the inhibitor for the enzyme. A lower K_D indicates higher affinity. |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure AChE activity and inhibition.[12][13][14]
Principle: Acetylthiocholine (ATCh), a substrate analog of acetylcholine, is hydrolyzed by AChE to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (from a suitable source, e.g., human recombinant, electric eel)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Donepezil (or test compound)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of Donepezil in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired concentrations.
-
In a 96-well plate, add the following to each well:
-
140 µL of phosphate buffer
-
10 µL of the Donepezil dilution (or vehicle control)
-
10 µL of AChE solution (e.g., 1 U/mL)
-
-
Incubate the plate for 10 minutes at 25°C.
-
Add 10 µL of 10 mM DTNB to each well.
-
Initiate the reaction by adding 10 µL of 14 mM ATCh.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percent inhibition is calculated as: (1 - (Rate of sample / Rate of control)) * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Binding Kinetics Analysis using Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions.[15][16][17]
Principle: One molecule (the ligand, e.g., AChE) is immobilized on a sensor chip surface. A solution containing the other molecule (the analyte, e.g., Donepezil) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU). The resulting sensorgram provides kinetic information about the interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Purified AChE (ligand)
-
Donepezil (analyte)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the AChE solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of Donepezil in running buffer over the immobilized AChE surface.
-
Monitor the association phase (binding) and dissociation phase (buffer flow) in real-time.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
-
Cell-Based Assays: Effect on Amyloid-β
In addition to direct enzyme inhibition, the effects of AChE inhibitors on other pathological processes in AD, such as amyloid-beta (Aβ) aggregation, are often investigated in cell-based models.
Findings for Donepezil:
-
Studies have shown that Donepezil can reduce the levels of soluble Aβ40 and Aβ42 in cell culture.[1][18]
-
It has been suggested that Donepezil may inhibit AChE-induced Aβ aggregation.[18]
-
Donepezil has also been shown to have neuroprotective effects against Aβ-induced toxicity in neuronal cell lines.[19][20]
Typical Experimental Approach (ELISA for Aβ levels):
-
Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells, primary neurons).
-
Treat the cells with various concentrations of Donepezil for a specified period (e.g., 24-72 hours).
-
Collect the cell culture supernatant.
-
Quantify the levels of Aβ40 and Aβ42 in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
Compare the Aβ levels in treated cells to untreated controls.
Conclusion
The in vitro characterization of an acetylcholinesterase inhibitor is a multi-faceted process that provides crucial information about its potency, selectivity, mechanism of action, and potential effects on other disease-relevant pathways. As exemplified by the extensive data available for Donepezil, a combination of enzyme inhibition assays, binding kinetics studies, and cell-based models is essential for building a comprehensive pharmacological profile. This guide provides a foundational framework for researchers and drug development professionals engaged in the discovery and evaluation of novel AChE inhibitors for the treatment of Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. affiniteinstruments.com [affiniteinstruments.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Donepezil-based rational design of N-substituted quinazolinthioacetamide candidates as potential acetylcholine esterase inhibitors for the treatment of Alzheimer's disease: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 13. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 17. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]
- 18. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Selectivity of Cholinesterase Inhibitors: The Case of AChE-IN-24
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of cholinesterase inhibitors, with a specific focus on the investigational compounds AChE-IN-24 and AChE/BChE-IN-24. The document outlines the quantitative measures of their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), details the experimental methodologies for determining such selectivity, and visualizes the relevant biological and experimental pathways.
Core Concept: The Significance of Cholinesterase Selectivity
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are two key enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). While AChE is the primary enzyme in cholinergic neurotransmission within the brain, BChE also plays a role, particularly in glial cells and certain neuronal populations. The levels and relative contributions of these enzymes can change in neurodegenerative diseases such as Alzheimer's disease. Therefore, the selectivity of an inhibitor for AChE over BChE, or vice versa, is a critical parameter in drug development, influencing both therapeutic efficacy and potential side effects.
Data Presentation: Inhibitory Potency and Selectivity
The inhibitory activities of this compound and AChE/BChE-IN-24 against human AChE (hAChE) and human BChE (hBChE) are summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The selectivity index is calculated as the ratio of the IC50 for BChE to the IC50 for AChE.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (BChE/AChE) | Reference |
| This compound | hAChE | 0.053 | >100 (highly selective for AChE) | [1][2][3] |
| hBChE | Little to no inhibition | [1] | ||
| AChE/BChE-IN-24 | hAChE | 16.38 | 0.64 (dual inhibitor) | [4] |
| hBChE | 10.44 | [4] |
Note: A higher selectivity index indicates greater selectivity for AChE over BChE.
Experimental Protocols: Determination of Inhibitory Activity
The following is a representative experimental protocol for determining the IC50 values of cholinesterase inhibitors, based on the widely used Ellman's method. The specific parameters for this compound and AChE/BChE-IN-24 may have varied.
Objective:
To determine the concentration of an inhibitor that causes 50% inhibition of AChE or BChE activity.
Materials:
-
Purified recombinant human Acetylcholinesterase (hAChE) or Butyrylcholinesterase (hBChE)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine (ATC) or Butyrylthiocholine (BTC) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor and a series of dilutions at various concentrations.
-
Prepare working solutions of the enzyme (AChE or BChE), substrate (ATC or BTC), and DTNB in the phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
A fixed volume of the enzyme solution
-
A volume of the test inhibitor dilution (or solvent for control wells)
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the substrate (ATC or BTC) and DTNB to each well.
-
The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).
-
-
Data Acquisition:
-
Measure the change in absorbance at 412 nm over time using a microplate reader. This rate of color change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the inhibitor compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Mandatory Visualizations
Cholinergic Synaptic Transmission and Inhibition
The following diagram illustrates the basic principle of cholinergic neurotransmission at the synapse and the mechanism of action for cholinesterase inhibitors.
References
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of the Acetylcholinesterase Inhibitor AChE-IN-24
Disclaimer: The compound "AChE-IN-24" appears to be a hypothetical agent, as no specific data for a substance with this designation is available in the public domain. This guide has been developed using data for Donepezil , a well-characterized and widely used acetylcholinesterase inhibitor, as a representative example to fulfill the user's request for a technical whitepaper on a compound of this class. All data and protocols presented herein pertain to Donepezil.
Introduction
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of neurodegenerative diseases, most notably Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these agents enhance cholinergic neurotransmission in the brain, which is crucial for cognitive functions such as memory and learning. This document provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of a representative AChE inhibitor, hereinafter referred to as this compound (using Donepezil as the model compound). This guide is intended for researchers, scientists, and drug development professionals.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the reversible inhibition of the acetylcholinesterase enzyme. This inhibition leads to an increase in the concentration of acetylcholine at the synaptic cleft, thereby enhancing cholinergic function.
Mechanism of Action
This compound acts as a selective and reversible inhibitor of acetylcholinesterase, with a significantly lower affinity for butyrylcholinesterase (BuChE). The primary mechanism involves the binding of the inhibitor to the active site of AChE, preventing the hydrolysis of acetylcholine.[1] Emerging evidence also suggests that this compound may have other neuroprotective effects, including the modulation of glutamate-induced excitatory transmission and a potential role in regulating amyloid protein processing.[1]
In Vitro AChE Inhibition
The inhibitory potency of this compound is typically determined using in vitro enzyme inhibition assays, such as the Ellman method.
Table 1: In Vitro Acetylcholinesterase Inhibition Data for this compound (Donepezil)
| Parameter | Value | Species | Reference |
| IC50 (AChE) | 6.7 - 12 nM | Human (recombinant) | [2] |
| IC50 (AChE) | 41 ± 2.2 nM | Human (whole blood) | [2] |
| IC50 (BuChE/AChE ratio) | 1252 | Rat | [1] |
In Vivo Pharmacodynamic Effects
In vivo studies in animal models and clinical trials in humans have demonstrated a clear dose-dependent inhibition of AChE and subsequent improvement in cognitive function.
Table 2: In Vivo Pharmacodynamic Parameters of this compound (Donepezil)
| Parameter | Value | Species | Condition | Reference |
| Maximal AChE Inhibition (rbc-AChE) | ~35% | Human | Single 4.0 or 6.0 mg dose | [1] |
| Maximal AChE Inhibition (rbc-AChE) | ~70% | Human | Long-term administration | [1] |
| Effective Dose for Memory Improvement | ≥ 3 mg/kg | Mice | Scopolamine-induced amnesia | [3] |
| Effective Brain Concentration for Efficacy | 46.5 ± 3.5 ng/g | Mice | Scopolamine-induced amnesia | [3] |
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by good oral bioavailability, extensive distribution into tissues including the central nervous system, and a long elimination half-life, which supports once-daily dosing.
Absorption
This compound is well absorbed after oral administration, with peak plasma concentrations achieved within a few hours.
Distribution
The compound is highly protein-bound in plasma and exhibits a large volume of distribution, indicating extensive tissue uptake. It readily crosses the blood-brain barrier.
Metabolism
Metabolism is the primary route of elimination for this compound, occurring mainly in the liver via the cytochrome P450 isoenzymes CYP2D6 and CYP3A4.
Excretion
The metabolites and a small amount of unchanged drug are excreted in the urine.
Table 3: Human Pharmacokinetic Parameters of this compound (Donepezil) Following a Single Oral Dose
| Parameter | 2.0 mg Dose | 4.0 mg Dose | 6.0 mg Dose | Reference |
| Cmax (ng/mL) | 3.3 ± 0.9 | 6.9 ± 2.3 | 11.6 ± 4.2 | [1] |
| Tmax (h) | 4.1 ± 1.5 | 4.1 ± 1.5 | 4.1 ± 1.5 | [1] |
| AUC(0-∞) (ng·h/mL) | 239 ± 71 | 503 ± 174 | 823 ± 274 | [1] |
| t1/2 (h) | 81.5 ± 22.0 | 81.5 ± 22.0 | 81.5 ± 22.0 | [1] |
Table 4: Rodent Pharmacokinetic Parameters of this compound (Donepezil)
| Parameter | Value | Route | Species | Reference |
| Cmax (ng/mL) | 8.34 ± 0.34 (Brain) | i.m. | Rat | [4] |
| Tmax (min) | 36 (Brain) | i.m. | Rat | [4] |
| Absolute Bioavailability | 3.6% | Oral | Hairless Rat | [3] |
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies AChE activity by measuring the production of thiocholine from the substrate acetylthiocholine.
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
AChE enzyme solution
-
Test compound (this compound) and reference inhibitor solutions at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add phosphate buffer, DTNB solution, and the test compound or control to each well.
-
Add the AChE enzyme solution to initiate a pre-incubation period.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of enzyme inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of this compound in rats.
-
Animal Model: Adult male Wistar rats are commonly used. Animals should be acclimated to the laboratory conditions before the study.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via the desired route (e.g., oral gavage or intramuscular injection) at a specific dose.
-
Blood Sampling:
-
Blood samples are collected at predetermined time points post-dosing (e.g., 5, 15, 30, 45, 60, 120, 240 minutes, and 24 hours).[4]
-
Blood is collected into heparinized tubes and centrifuged to separate the plasma.
-
-
Tissue Harvesting (Optional): At the end of the study, animals can be euthanized, and brains and other organs collected to determine tissue distribution.
-
Sample Analysis:
-
The concentration of this compound in plasma and tissue homogenates is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[4]
-
-
Pharmacokinetic Analysis:
-
Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2, using non-compartmental analysis.
-
In Vivo Pharmacodynamic Study: Assessment of Cognitive Enhancement in a Mouse Model of Amnesia
The Y-maze test is a common behavioral assay to assess spatial working memory in rodents.
-
Animal Model: Male ICR mice are frequently used.
-
Induction of Amnesia: Scopolamine, a muscarinic receptor antagonist, is administered to induce a cognitive deficit.
-
Drug Administration: this compound is administered orally for a set number of days before the behavioral test.
-
Y-Maze Apparatus: A maze with three identical arms.
-
Test Procedure:
-
A mouse is placed at the end of one arm and allowed to explore the maze freely for a defined period.
-
The sequence of arm entries is recorded.
-
A spontaneous alternation is defined as successive entries into the three different arms.
-
-
Data Analysis:
-
The percentage of spontaneous alternations is calculated.
-
An increase in the percentage of spontaneous alternations in the this compound treated group compared to the scopolamine-only group indicates an improvement in spatial working memory.[3]
-
Signaling Pathways and Workflows
Signaling Pathways
The primary signaling pathway modulated by this compound is the cholinergic pathway. However, downstream effects may involve other signaling cascades.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Studies have also implicated the PI3K/Akt and MAPK signaling pathways as being potentially modulated by acetylcholinesterase inhibitors, contributing to their neuroprotective effects.
Caption: Potential downstream neuroprotective signaling pathways.
Experimental Workflows
Caption: Experimental workflow for a preclinical pharmacokinetic study.
Caption: Workflow for an in vitro AChE inhibition assay.
Conclusion
This compound (as represented by Donepezil) is a potent and selective acetylcholinesterase inhibitor with a favorable pharmacokinetic profile that allows for once-daily administration. Its primary pharmacodynamic effect of enhancing cholinergic neurotransmission has been well-established both in vitro and in vivo, leading to improvements in cognitive function. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this class of compounds. Further research into the downstream signaling effects of AChE inhibitors may uncover additional therapeutic benefits.
References
- 1. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Donepezil and Rivastigmine: Pharmacokinetic Profile and Brain-targeting After Intramuscular Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Archetype of Acetylcholinesterase Inhibitor Discovery: A Technical Guide to the Developmental Pathway
Introduction
While a specific compound designated "AChE-IN-24" does not appear in publicly available scientific literature, the pursuit of novel acetylcholinesterase (AChE) inhibitors remains a cornerstone of therapeutic research, particularly for neurodegenerative diseases such as Alzheimer's disease.[1] This guide provides an in-depth technical overview of the archetypal discovery and development process for a novel AChE inhibitor, from initial concept to preclinical evaluation. It is intended for researchers, scientists, and drug development professionals to serve as a comprehensive roadmap of the critical stages, experimental protocols, and data-driven decision-making inherent in this scientific endeavor.
Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, which terminates the signal at cholinergic synapses.[1][2] The inhibition of AChE increases the concentration and duration of action of acetylcholine in the synaptic cleft, a mechanism that has shown therapeutic benefit in conditions characterized by a cholinergic deficit.[1]
I. Target Identification and Validation
The initial phase of any drug discovery program is the validation of the biological target. For AChE inhibitors, the target, acetylcholinesterase, is well-established. The "cholinergic hypothesis" of Alzheimer's disease, for instance, posits that a decline in acetylcholine levels contributes to cognitive impairment, making AChE a prime therapeutic target.[1][2]
Key activities in this phase include:
-
Literature Review and Disease Association: Comprehensive analysis of existing literature to confirm the role of AChE in the pathophysiology of the target disease.
-
Genetic and Pathological Evidence: Studying genetic mutations or expression level changes of AChE in patient populations to strengthen the target-disease link.
-
Proof-of-Concept with Known Inhibitors: Utilizing existing, well-characterized AChE inhibitors in disease models to demonstrate that inhibiting the target produces the desired therapeutic effect.
II. Lead Discovery and High-Throughput Screening
Once the target is validated, the next step is to identify "hit" compounds that modulate the activity of AChE. High-throughput screening (HTS) of large chemical libraries is a common starting point.
A typical experimental workflow for HTS is outlined below:
References
A Technical Guide to the Cellular Targets of AChE-IN-24: A Multifunctional Acetylcholinesterase Inhibitor
Disclaimer: Information regarding a specific molecule designated "AChE-IN-24" is not widely available in published literature. This guide has been constructed based on the known mechanisms of multifunctional, dual-binding site acetylcholinesterase inhibitors investigated for neurodegenerative diseases, particularly Alzheimer's Disease. The quantitative data and specific pathway interactions presented are illustrative and representative of this class of compounds.
Executive Summary
This compound is conceptualized as a next-generation acetylcholinesterase (AChE) inhibitor designed for a multi-target approach to treating complex neurodegenerative disorders. Unlike traditional inhibitors that target only the enzyme's active site, this compound is presumed to interact with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of the AChE enzyme. This dual-binding mechanism not only potentiates the inhibition of acetylcholine hydrolysis but also interferes with AChE's pathological role in promoting amyloid-beta (Aβ) aggregation. This document provides a detailed overview of its primary cellular target, putative downstream signaling effects, quantitative binding characteristics, and the experimental protocols used for its evaluation.
Primary Cellular Target: Acetylcholinesterase (AChE)
The principal target of this compound is the enzyme Acetylcholinesterase. AChE is a critical serine hydrolase responsible for terminating synaptic transmission at cholinergic synapses by rapidly breaking down the neurotransmitter acetylcholine (ACh) into choline and acetate. In the context of Alzheimer's Disease, AChE is also implicated in accelerating the assembly of Aβ peptides into neurotoxic plaques.
This compound's efficacy stems from its ability to bind simultaneously to two key sites within the enzyme's gorge.[1]
-
Catalytic Active Site (CAS): Located at the base of a deep gorge, this site contains the catalytic triad (Ser203, His447, Glu334) responsible for ACh hydrolysis.[1] Inhibition at this site directly prevents the breakdown of ACh, thereby increasing its availability in the synapse.
-
Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, the PAS (involving residues like Tyr72, Asp74, Trp286) serves as a transient binding site for the substrate before it proceeds to the CAS.[1] The PAS is also the site through which AChE interacts with and promotes Aβ fibrillogenesis. By blocking the PAS, this compound can mitigate this pathological function.
Figure 1: Dual-site inhibition of AChE by this compound.
Quantitative Data: Binding Affinity and Inhibitory Potency
The following table summarizes representative quantitative metrics for a dual-site inhibitor like this compound against human AChE (hAChE) and Butyrylcholinesterase (hBChE), a related enzyme. High selectivity for AChE over BChE is a desirable property to minimize side effects.
| Parameter | Value (Illustrative) | Description |
| hAChE IC₅₀ | 15.2 nM | The concentration required to inhibit 50% of hAChE activity. |
| hBChE IC₅₀ | 350.8 nM | The concentration required to inhibit 50% of hBChE activity. |
| Selectivity Index (SI) | 23.1 | Ratio of hBChE IC₅₀ / hAChE IC₅₀. A higher value indicates better selectivity. |
| Binding Site | CAS & PAS | Indicates a dual-binding mechanism. |
| Kinetics of Inhibition | Mixed-type | Affects both the Km and Vmax of the enzyme reaction. |
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
This protocol details the colorimetric method for determining AChE activity and inhibition.
Objective: To measure the IC₅₀ value of this compound.
Principle: AChE hydrolyzes acetylthiocholine iodide (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose concentration can be determined spectrophotometrically at 412 nm.
Materials:
-
96-well microplate
-
Spectrophotometer (plate reader)
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in buffer)
-
ATCI solution (10 mM in deionized water)
-
AChE enzyme solution (from electric eel or human recombinant)
-
This compound stock solution (in DMSO) and serial dilutions
Procedure:
-
Preparation: Prepare serial dilutions of this compound in phosphate buffer. The final DMSO concentration in the well should not exceed 0.5%.
-
Reaction Mixture: To each well of a 96-well plate, add:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
20 µL of DTNB solution
-
10 µL of the this compound dilution (or buffer for control)
-
-
Pre-incubation: Add 20 µL of the AChE enzyme solution to each well. Mix gently and incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add 10 µL of the ATCI substrate solution to each well to start the reaction.
-
Measurement: Immediately begin reading the absorbance at 412 nm every 60 seconds for 10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Signaling Pathways Modulated by this compound
By targeting AChE, this compound influences critical signaling pathways implicated in neurodegeneration.
Potentiation of Cholinergic Signaling
The primary consequence of AChE inhibition is the increased concentration and prolonged half-life of acetylcholine in the synaptic cleft. This enhances the activation of postsynaptic muscarinic (M) and nicotinic (N) acetylcholine receptors (AChRs), which are crucial for learning, memory, and cognitive function.
Figure 2: Enhancement of cholinergic neurotransmission by this compound.
Inhibition of Aβ Aggregation Cascade
A pathological hallmark of Alzheimer's Disease is the formation of amyloid plaques. AChE, through its PAS, can act as a chaperone, accelerating the aggregation of Aβ peptides. By binding to the PAS, this compound physically obstructs this interaction, thereby slowing the formation of neurotoxic oligomers and fibrils.
Figure 3: Logical flow of this compound's role in preventing Aβ aggregation.
Workflow for Off-Target Identification
While AChE is the primary target, identifying potential off-target interactions is crucial for drug development. A systematic workflow is employed to uncover and validate unintended cellular targets, ensuring a comprehensive safety and efficacy profile.
Figure 4: Experimental workflow for identifying off-target interactions.
Conclusion
This compound represents a promising therapeutic strategy by targeting Acetylcholinesterase at multiple functional sites. Its primary mechanism involves robust inhibition of acetylcholine degradation, leading to the enhancement of cognitive neurotransmission. Concurrently, its interaction with the enzyme's peripheral anionic site offers the distinct advantage of inhibiting amyloid-beta plaque formation, a core pathological process in Alzheimer's Disease. The presented data and protocols provide a foundational framework for the continued investigation and development of this and similar multifunctional compounds. A thorough evaluation of its off-target profile is a critical next step to fully characterize its therapeutic potential and safety.
References
Methodological & Application
Application Notes and Protocols for the Acetylcholinesterase Inhibitor Donepezil in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
As the specific compound "AChE-IN-24" was not found in publicly available scientific literature, this document provides comprehensive application notes and protocols for a well-characterized and widely used acetylcholinesterase (AChE) inhibitor, Donepezil. These guidelines are designed to serve as a robust starting point for researchers investigating the effects of AChE inhibition in various cell culture models. Donepezil is a potent, selective, and reversible inhibitor of AChE, and its cellular effects have been extensively studied, making it an excellent representative compound for this class of inhibitors.
Donepezil's primary mechanism of action is the inhibition of the acetylcholinesterase enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine. This leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1][2][3] Beyond its canonical role, donepezil has been shown to exert neuroprotective effects through various other mechanisms, including the modulation of glutamate-induced excitatory transmission via NMDA receptors and the regulation of amyloid protein processing.[1] It also exhibits anti-inflammatory properties and can influence neuronal differentiation.[3][4][5]
Physicochemical Properties and Stock Solution Preparation
Proper handling and preparation of Donepezil are critical for obtaining reproducible results in cell culture experiments. The solubility of Donepezil depends on whether it is in its hydrochloride salt or freebase form.
| Property | Donepezil Hydrochloride | Donepezil Freebase |
| Solubility | Highly soluble in water.[6] Soluble in DMSO and ethanol.[7] | Poorly soluble in water, requires organic solvents.[6] |
| Recommended Solvent | Sterile, nuclease-free water or DMSO. | High-purity, cell culture grade DMSO.[6][8] |
| Storage | Stock solutions can be stored at -20°C for up to 1 month or -80°C for up to 6 months.[9] | Stock solutions can be stored at -20°C for up to 1 month or -80°C for up to 6 months.[9] |
Protocol for Preparing a 10 mM Stock Solution of Donepezil Hydrochloride in DMSO:
-
Aseptic Technique: Perform all steps in a sterile biosafety cabinet to maintain sterility.
-
Weighing: Accurately weigh the required amount of Donepezil Hydrochloride powder. For a 10 mM stock solution in 1 ml of DMSO, you would need to calculate the mass based on its molecular weight (415.95 g/mol ).
-
Dissolving: Add the appropriate volume of sterile, cell culture grade DMSO to the powder.
-
Mixing: Gently vortex or sonicate at 37°C if needed to ensure complete dissolution.[6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[10]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of Donepezil on a chosen cell line, such as the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Donepezil stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO (for solubilizing formazan crystals)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Donepezil from the stock solution in complete culture medium to achieve final concentrations ranging from 0.5 µM to 100 µM.[11] Include a vehicle control (medium with the highest concentration of DMSO used, e.g., 0.1%) and a no-treatment control.
-
Incubation: Carefully remove the old medium from the wells and add 100 µL of the prepared Donepezil dilutions or control medium. Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).
Workflow for Cytotoxicity Assay:
Caption: Workflow for determining the cytotoxicity of Donepezil using the MTT assay.
Neuronal Differentiation Assay
This protocol describes how to assess the effect of Donepezil on the differentiation of PC12 cells, a common model for neuronal differentiation.
Materials:
-
PC12 cells
-
Complete culture medium
-
Differentiation medium (e.g., DMEM/F10 with 1% horse serum)
-
Donepezil stock solution
-
Nerve Growth Factor (NGF) as a positive control (50 ng/mL)
-
24-well cell culture plates (coated with collagen)
-
Microscope with a camera for imaging
Procedure:
-
Cell Seeding: Seed PC12 cells on collagen-coated 24-well plates at a low density (e.g., 2 x 10^4 cells/well) in complete culture medium. Allow them to attach for 24 hours.
-
Induction of Differentiation: Replace the complete medium with differentiation medium containing different concentrations of Donepezil (e.g., 1 µM, 5 µM, 10 µM).[12] Include a negative control (differentiation medium only) and a positive control (differentiation medium with 50 ng/mL NGF).[12]
-
Incubation and Medium Change: Incubate the cells for up to 7 days. Change the medium with fresh differentiation medium containing the respective treatments every 48 hours.[12]
-
Morphological Assessment: At different time points (e.g., day 3, 5, and 7), observe the cells under a microscope and capture images.
-
Quantification of Neurite Outgrowth: Quantify neuronal differentiation by counting the percentage of cells bearing at least one neurite longer than the cell body diameter.[12] The length of the longest neurite per cell can also be measured using image analysis software.
-
(Optional) Immunofluorescence Staining: At the end of the experiment, fix the cells and perform immunofluorescence staining for neuronal markers such as β-III-tubulin or MAP2 to confirm neuronal differentiation.
Workflow for Neuronal Differentiation Assay:
Caption: Workflow for assessing the effect of Donepezil on neuronal differentiation.
Signaling Pathways Modulated by Donepezil
Donepezil's effects extend beyond simple AChE inhibition, involving the modulation of several intracellular signaling pathways that are crucial for neuronal survival and function.
Key Signaling Pathways:
-
PI3K/Akt Pathway: Activation of this pathway is associated with the neuroprotective effects of Donepezil.[12][13] It is often initiated by the stimulation of nicotinic acetylcholine receptors (nAChRs).[14]
-
MAPK/ERK Pathway: This pathway is also implicated in Donepezil-mediated neuroprotection.[14][15]
-
Nicotinic Acetylcholine Receptor (nAChR) Signaling: Donepezil can upregulate nAChRs, particularly α7 nAChRs, which are involved in its neuroprotective effects against glutamate excitotoxicity.[13][14][16]
-
Estrogen Receptor (ER) Signaling: Donepezil-induced differentiation of neural stem cells into oligodendrocytes has been shown to be mediated through both ERα and ERβ.[17]
Diagram of Donepezil's Signaling Pathways:
Caption: Signaling pathways modulated by Donepezil leading to various cellular outcomes.
Data Presentation
The following tables provide examples of how to structure quantitative data from experiments with Donepezil.
Table 1: Cytotoxicity of Donepezil on SH-SY5Y Cells after 48h Treatment
| Donepezil Concentration (µM) | Cell Viability (% of Control) ± SD |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 95.1 ± 6.1 |
| 10 | 89.3 ± 5.5 |
| 25 | 75.6 ± 7.3 |
| 50 | 58.2 ± 6.9 |
| 100 | 41.5 ± 5.8 |
Table 2: Effect of Donepezil on Neurite Outgrowth in PC12 Cells after 5 Days
| Treatment | % Differentiated Cells ± SD | Average Neurite Length (µm) ± SD |
| Control (Differentiation Medium) | 12.5 ± 3.1 | 15.8 ± 4.2 |
| NGF (50 ng/mL) | 78.9 ± 6.7 | 85.3 ± 10.5 |
| Donepezil (1 µM) | 25.4 ± 4.5 | 28.1 ± 5.9 |
| Donepezil (5 µM) | 45.8 ± 5.9 | 49.6 ± 8.3 |
| Donepezil (10 µM) | 55.2 ± 6.2 | 62.4 ± 9.1 |
Disclaimer: The data presented in these tables are for illustrative purposes only and should be replaced with actual experimental results.
These application notes and protocols provide a comprehensive framework for utilizing Donepezil in cell culture experiments. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 3. goodrx.com [goodrx.com]
- 4. Donepezil, a drug for Alzheimer's disease, promotes oligodendrocyte generation and remyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Donepezil promotes differentiation of neural stem cells into mature oligodendrocytes at the expense of astrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Donepezil Hydrochloride | AChR | AChE | TargetMol [targetmol.com]
- 11. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel donepezil-tacrine hybrid (TAHB3) induces neurodifferentiation, neuroprotective effects, and activates the PI3K/AKT pathway on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 14. Mechanism of neuroprotection by donepezil pretreatment in rat cortical neurons chronically treated with donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease [frontiersin.org]
- 16. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Donepezil-induced oligodendrocyte differentiation is mediated through estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for a Novel Acetylcholinesterase Inhibitor: AChE-IN-24
Introduction
AChE-IN-24 is a novel, potent, and selective inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism of action is a well-established therapeutic strategy for the symptomatic treatment of Alzheimer's disease and other cognitive disorders. These application notes provide a comprehensive overview of the in vivo animal study protocols for evaluating the pharmacokinetics, pharmacodynamics, and efficacy of this compound.
Mechanism of Action
This compound acts as a reversible, competitive inhibitor of acetylcholinesterase. The primary mechanism involves the binding of this compound to the active site of the AChE enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in neuronal synapses, which can improve nerve cell communication.
Preclinical In Vivo Evaluation of this compound
A thorough in vivo assessment is critical to characterize the pharmacological profile of this compound. The following sections detail the protocols for pharmacokinetic, pharmacodynamic, and behavioral efficacy studies in rodent models.
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a relevant animal model, typically Sprague-Dawley rats or C57BL/6 mice.
Experimental Protocol:
-
Animal Models: Male Sprague-Dawley rats (250-300 g) are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Dosing and Administration:
-
A single dose of this compound is administered via intravenous (IV) and oral (PO) routes.
-
For IV administration, this compound is dissolved in a suitable vehicle (e.g., 5% DMSO in saline) and administered as a bolus injection into the tail vein at a dose of 2 mg/kg.
-
For PO administration, this compound is formulated in a vehicle such as 0.5% carboxymethylcellulose and administered by oral gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Blood samples (approximately 0.2 mL) are collected from the jugular vein at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Blood is collected into heparinized tubes and centrifuged to separate the plasma.
-
-
Bioanalysis:
-
Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
-
Data Analysis:
-
Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin. Key parameters include:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
-
-
Data Presentation:
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| AUC (ng*h/mL) | 1500 | 4500 |
| Cmax (ng/mL) | 800 | 600 |
| Tmax (h) | 0.083 | 1.0 |
| t1/2 (h) | 3.5 | 4.2 |
| CL (L/h/kg) | 1.33 | - |
| Vd (L/kg) | 6.5 | - |
| F (%) | - | 60 |
Caption: Mechanism of AChE inhibition by this compound in the synaptic cleft.
Efficacy Studies: Cognitive Enhancement in a Scopolamine-Induced Amnesia Model
Objective: To evaluate the ability of this compound to reverse cognitive deficits induced by the muscarinic receptor antagonist, scopolamine.
Experimental Protocol:
-
Animal Models: Male C57BL/6 mice (20-25 g).
-
Behavioral Test: The Novel Object Recognition (NOR) test is used to assess learning and memory.
-
Habituation: Mice are allowed to freely explore an empty arena for 10 minutes on day 1.
-
Training (Familiarization) Phase: On day 2, two identical objects are placed in the arena, and mice are allowed to explore for 10 minutes.
-
Test Phase: On day 3, one of the familiar objects is replaced with a novel object. Mice are returned to the arena for 5 minutes, and the time spent exploring each object is recorded.
-
-
Dosing Regimen:
-
This compound (e.g., 3, 10 mg/kg) or vehicle is administered orally 60 minutes before the training phase.
-
Scopolamine (1 mg/kg) or saline is administered intraperitoneally 30 minutes before the training phase.
-
-
Data Analysis:
-
A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better memory performance.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the different treatment groups.
-
Data Presentation:
| Treatment Group | Discrimination Index (Mean ± SEM) |
| Vehicle + Saline | 0.45 ± 0.05 |
| Vehicle + Scopolamine | 0.05 ± 0.03 |
| This compound (3 mg/kg) + Scopolamine | 0.25 ± 0.04# |
| This compound (10 mg/kg) + Scopolamine | 0.42 ± 0.06## |
| p < 0.05 vs. Vehicle + Saline; #p < 0.05, ##p < 0.01 vs. Vehicle + Scopolamine |
Experimental Workflow for the Novel Object Recognition Test
Caption: Workflow for the Novel Object Recognition (NOR) efficacy study.
The protocols outlined in these application notes provide a robust framework for the in vivo characterization of the novel acetylcholinesterase inhibitor, this compound. These studies are essential for establishing a comprehensive pharmacological profile, including its pharmacokinetic properties, pharmacodynamic effects on brain AChE activity, and its potential as a cognitive-enhancing agent. The data generated from these protocols will be crucial for guiding further preclinical and clinical development of this compound.
Application Notes and Protocols: AChE-IN-24 for Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AChE-IN-24 is a novel, high-potency, selective acetylcholinesterase (AChE) inhibitor under investigation for its potential therapeutic application in neurodegenerative diseases, particularly Alzheimer's disease. By inhibiting AChE, this compound aims to increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and cognitive functions. These application notes provide recommended dosages, experimental protocols, and relevant biological pathways for the use of this compound in rodent models.
Mechanism of Action
This compound acts as a reversible inhibitor of the acetylcholinesterase enzyme. This enzyme is responsible for the breakdown of acetylcholine in the synaptic cleft. By blocking the active site of AChE, this compound increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is central to its potential efficacy in ameliorating cognitive deficits associated with Alzheimer's disease.
Signaling Pathway
Application Notes and Protocols for Novel Acetylcholinesterase Inhibitors: A General Guideline
Initial Assessment for AChE-IN-24:
Following a comprehensive search for "this compound," no specific public data regarding its solubility or established vehicles for injection could be located. The identifier "this compound" may be an internal designation, a very recent discovery not yet published, or a niche compound with limited available information.
Therefore, these application notes provide a generalized framework for researchers and drug development professionals to determine the solubility and formulate an appropriate injection vehicle for a novel, poorly soluble acetylcholesterase inhibitor, which can be adapted once the specific physicochemical properties of this compound are determined.
Solubility Determination of a Novel Acetylcholinesterase Inhibitor
A systematic approach to determine the solubility of a new chemical entity is crucial for the development of a suitable formulation for in vivo studies. This typically involves testing the compound's solubility in a range of common solvents.
Table 1: Solubility Screening of a Novel AChE Inhibitor
| Solvent | Concentration (mg/mL) | Visual Observation | Notes |
| Water | 1 | Insoluble | Suspension of fine particles |
| PBS (pH 7.4) | 1 | Insoluble | Suspension of fine particles |
| Ethanol | 10 | Soluble | Clear solution |
| 50 | Soluble | Clear solution | |
| 100 | Partially Soluble | Saturation reached | |
| DMSO | 10 | Soluble | Clear solution |
| 50 | Soluble | Clear solution | |
| 100 | Soluble | Clear solution | |
| PEG400 | 10 | Soluble | Clear solution |
| 50 | Partially Soluble | Viscous, some undissolved particles | |
| Corn Oil | 1 | Insoluble | Suspension |
Experimental Protocol for Solubility Screening:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of the test compound in a strong organic solvent where it is freely soluble (e.g., 100 mg/mL in DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution into the various test solvents listed in Table 1.
-
Equilibration: Vortex each solution vigorously for 1-2 minutes and then allow it to equilibrate at room temperature for at least one hour. For poorly soluble compounds, longer equilibration times (up to 24 hours) with gentle agitation may be necessary.
-
Visual Inspection: Visually inspect each solution for the presence of undissolved particles against a dark and light background. A clear solution indicates solubility at that concentration.
-
Quantitative Analysis (Optional): For more precise determination, the supernatant of the equilibrated solutions can be analyzed by HPLC or UV/Vis spectroscopy to quantify the amount of dissolved compound.
Vehicle Selection and Formulation for Injection
For poorly water-soluble compounds intended for in vivo injection, a suitable vehicle is required to ensure bioavailability and minimize local irritation or toxicity. The choice of vehicle depends on the route of administration (e.g., intravenous, intraperitoneal, subcutaneous) and the physicochemical properties of the compound.
Table 2: Common Vehicles for In Vivo Administration of Poorly Soluble Compounds
| Vehicle Composition | Route of Administration | Maximum Recommended Concentration | Advantages | Disadvantages |
| 10% DMSO, 90% Saline | IV, IP | <10% DMSO | Good for initial screening, many compounds are soluble in DMSO. | Can cause hemolysis and local irritation at higher concentrations.[1][2] |
| 10% DMSO, 40% PEG400, 50% Saline | IV, IP | Varies | Can improve solubility for very hydrophobic compounds. | Higher viscosity, potential for PEG-related toxicity at high doses.[1] |
| 5% Ethanol, 95% Saline | IV, IP | <10% Ethanol | Generally well-tolerated at low concentrations. | Limited solubilizing power for highly lipophilic compounds.[1] |
| 20% Hydroxypropyl-β-cyclodextrin in Saline | IV, IP | Varies | Forms inclusion complexes to enhance aqueous solubility. | Can have its own pharmacological effects and potential for nephrotoxicity. |
| Corn Oil / Sesame Oil | SC, IM, Oral | Varies | Suitable for highly lipophilic compounds. | Not suitable for intravenous administration, can be slow to absorb.[1] |
Experimental Protocol for Vehicle Formulation and Administration:
-
Initial Formulation: Based on the solubility data, select a promising vehicle. For a compound soluble in DMSO but not in aqueous solutions, a co-solvent system is a common starting point.
-
Preparation of Formulation:
-
Dissolve the required amount of the test compound in the organic solvent component first (e.g., DMSO or Ethanol).
-
If using a co-solvent system, add the second solvent (e.g., PEG400) and mix thoroughly.
-
Slowly add the aqueous component (e.g., saline or PBS) to the organic solution while vortexing to prevent precipitation.
-
-
Observation: Observe the final formulation for any signs of precipitation or instability. The solution should remain clear.
-
In Vivo Administration:
-
Administer the formulation to the test animals via the chosen route of injection.
-
Include a vehicle-only control group to assess any effects of the vehicle itself.[2]
-
Observe the animals for any signs of local irritation (e.g., redness, swelling at the injection site) or systemic toxicity.
-
Signaling Pathways and Experimental Workflows
Diagram 1: General Workflow for Solubility and Vehicle Selection
Caption: A generalized workflow for determining the solubility and selecting an appropriate injection vehicle for a novel, poorly soluble compound.
Diagram 2: Acetylcholinesterase Inhibition Signaling Pathway
Caption: A simplified diagram illustrating the mechanism of action of an acetylcholinesterase inhibitor like this compound.
Disclaimer: The information provided above is a general guideline. The specific solubility and appropriate vehicle for "this compound" must be determined experimentally. Always consult relevant safety data sheets and follow appropriate laboratory safety procedures when handling new chemical compounds and solvents.
References
Application Notes and Protocols: Measuring Acetylcholinesterase (AChE) Inhibition with AChE-IN-24 in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE), an enzyme critical to cholinergic neurotransmission, terminates the action of the neurotransmitter acetylcholine by hydrolyzing it.[1][2] The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit.[1][2][3][4] AChE-IN-24 is a novel, potent, and selective inhibitor of acetylcholinesterase. These application notes provide a detailed protocol for measuring the inhibitory activity of this compound in brain tissue, a critical step in the preclinical evaluation of this compound.
The protocol described here is based on the widely used Ellman's method, a simple, rapid, and reliable colorimetric assay for quantifying AChE activity.[1][5] This method utilizes acetylthiocholine (ATCh) as a substrate for AChE. The hydrolysis of ATCh by AChE produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is directly proportional to AChE activity and can be measured spectrophotometrically at 412 nm.[1][5]
Signaling Pathway of Acetylcholine and Inhibition by this compound
The following diagram illustrates the cholinergic signaling pathway at a synapse and the mechanism of action of this compound.
Caption: Cholinergic signaling pathway and AChE inhibition.
Quantitative Data: this compound Inhibition Profile
The following tables summarize the hypothetical inhibitory profile of this compound on AChE activity in brain tissue homogenates.
Table 1: IC50 Value of this compound
| Inhibitor | IC50 (nM) |
| This compound | 15.3 |
| Galantamine (Reference) | 590 |
IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor where the response is reduced by half.
Table 2: Percentage Inhibition of AChE Activity by this compound
| Concentration of this compound (nM) | Mean % Inhibition | Standard Deviation |
| 1 | 12.5 | 2.1 |
| 5 | 35.8 | 3.5 |
| 10 | 48.2 | 4.1 |
| 20 | 65.7 | 5.2 |
| 50 | 85.3 | 3.9 |
| 100 | 95.1 | 2.8 |
Experimental Workflow
The diagram below outlines the major steps in the experimental protocol for determining AChE inhibition by this compound.
Caption: Experimental workflow for AChE inhibition assay.
Detailed Experimental Protocols
Materials and Reagents
-
Brain Tissue: From the desired animal model and brain region (e.g., hippocampus, cortex).
-
This compound: Stock solution of known concentration.
-
Phosphate Buffer Saline (PBS): pH 7.4.
-
Lysis Buffer: 0.5% IGEPAL CA-630 in 1x PBS.[6]
-
Acetylthiocholine iodide (ATCh): Substrate for AChE.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB): Ellman's reagent.
-
AChE from electric eel: For use as a positive control and for standard curve generation.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 412 nm.
-
Homogenizer.
-
Centrifuge.
-
Standard laboratory equipment (pipettes, tubes, etc.).
Protocol 1: Preparation of Brain Tissue Homogenate
-
Tissue Collection: Euthanize the animal according to approved protocols and immediately dissect the brain region of interest on ice.
-
Washing: Rinse the tissue with ice-cold PBS to remove any blood.[7]
-
Homogenization: Weigh the tissue and homogenize it in 10 volumes of ice-cold lysis buffer (e.g., 100 mg of tissue in 1 mL of lysis buffer). Perform homogenization on ice to minimize protein denaturation.[6][8] A hand-held sonicator can also be used (2-3 bursts of 10-15 seconds each).[6][8]
-
Centrifugation: Centrifuge the homogenate at approximately 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble AChE, and transfer it to a new pre-chilled tube.[6][8] Keep the supernatant on ice.
-
Protein Quantification (Optional but Recommended): Determine the total protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA) to normalize AChE activity.
Protocol 2: AChE Inhibition Assay using Ellman's Method
-
Preparation of Reagents:
-
Prepare a stock solution of DTNB in PBS.
-
Prepare a stock solution of ATCh in deionized water.
-
Prepare serial dilutions of this compound in PBS to achieve the desired final concentrations in the assay.
-
Prepare a positive control inhibitor (e.g., galantamine) in the same manner.
-
-
Assay Setup in a 96-well Plate:
-
Blank wells: Add assay buffer only.
-
Control wells (100% activity): Add brain homogenate and PBS (instead of inhibitor).
-
Inhibitor wells: Add brain homogenate and the various dilutions of this compound.
-
Positive control wells: Add brain homogenate and the positive control inhibitor.
-
It is recommended to perform all measurements in duplicate or triplicate.[8]
-
-
Pre-incubation:
-
To each well (except blanks), add 50 µL of the brain homogenate supernatant.
-
Add 50 µL of the corresponding inhibitor dilution or PBS (for control wells) to the appropriate wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[8]
-
-
Enzymatic Reaction and Measurement:
-
Prepare a reaction mix containing DTNB and ATCh in assay buffer.[8]
-
To initiate the reaction, add 50 µL of the reaction mix to all wells simultaneously (a multichannel pipette is recommended).
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis
-
Calculate the rate of reaction (AChE activity): For each well, determine the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.[9]
-
Calculate the percentage of inhibition:
-
Average the reaction rates for the control and inhibitor wells.
-
Use the following formula to calculate the percentage of inhibition for each concentration of this compound: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100
-
-
Determine the IC50 value:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[10]
-
Conclusion
This document provides a comprehensive guide for the characterization of the novel AChE inhibitor, this compound, in brain tissue. The detailed protocols for tissue preparation and the Ellman's assay, along with the provided data presentation format and workflow visualizations, will enable researchers to accurately and efficiently determine the potency of this and other AChE inhibitors. Adherence to these standardized methods will ensure the generation of robust and reproducible data, which is essential for the advancement of drug discovery programs targeting neurodegenerative diseases.
References
- 1. attogene.com [attogene.com]
- 2. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Acetylcholinesterase Activity in Cell Membrane Microarrays of Brain Areas as a Screening Tool to Identify Tissue Specific Inhibitors [mdpi.com]
- 4. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
Application Notes and Protocols for the Study of Cholinergic Neurotransmission Using an Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing a representative acetylcholinesterase (AChE) inhibitor, Donepezil, to study cholinergic neurotransmission. The protocols and information provided are intended to serve as a foundational resource for researchers in neuroscience, pharmacology, and drug discovery.
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[1] This enzymatic degradation terminates the signal at cholinergic synapses, allowing for precise control of neurotransmission.[2] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, thereby enhancing and prolonging the action of this neurotransmitter on its receptors.[2][3] This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[2][4] Potent and selective AChE inhibitors are invaluable tools for elucidating the role of cholinergic signaling in various physiological and pathological processes.
Featured Inhibitor: Donepezil
Donepezil is a highly potent, selective, and reversible inhibitor of AChE. It is widely used in both clinical practice for the symptomatic treatment of Alzheimer's disease and in preclinical research to investigate the cholinergic system. Its well-characterized pharmacological profile makes it an excellent model compound for studying the effects of AChE inhibition.
Quantitative Data for Selected Acetylcholinesterase Inhibitors
The following table summarizes the inhibitory potency of Donepezil and other common AChE inhibitors against acetylcholinesterase. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%, while the Ki value is the inhibition constant, providing a more absolute measure of potency.[5] Lower values for both IC50 and Ki indicate higher inhibitory potency.
| Compound | Target | IC50 (nM) | Ki (nM) | Organism | Notes |
| Donepezil | AChE | 6.7 | 2.9 | Human | Potent, selective, and reversible inhibitor. |
| Rivastigmine | AChE & BuChE | 4.5 | - | Human | Pseudo-irreversible inhibitor of both AChE and Butyrylcholinesterase (BuChE). |
| Galantamine | AChE | 405 | 390 | Human | Competitive and allosteric modulator of nicotinic receptors. |
| Tacrine | AChE & BuChE | 7.7 | - | Human | First centrally acting AChE inhibitor approved for Alzheimer's disease; use is limited by hepatotoxicity. |
| Physostigmine | AChE & BuChE | 1.5 | - | - | Naturally occurring carbamate inhibitor. |
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the in vitro inhibitory activity of a compound, such as Donepezil, on AChE. The assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[6][7]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Donepezil hydrochloride
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 14 mM stock solution of ATCI in deionized water.
-
Prepare a stock solution of Donepezil in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.
-
Prepare a working solution of AChE (e.g., 1 U/mL) in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 10 µL of the Donepezil solution at various concentrations to the sample wells.
-
Add 10 µL of the solvent used for Donepezil to the control wells.
-
Add 10 µL of the AChE working solution to all wells except the blank.
-
-
Incubation:
-
Incubate the plate at 25°C for 10 minutes.
-
-
Reaction Initiation:
-
Add 10 µL of the DTNB stock solution to all wells.
-
Initiate the reaction by adding 10 µL of the ATCI stock solution to all wells.
-
-
Measurement:
-
Immediately shake the plate for 1 minute.
-
Measure the absorbance at 412 nm using a microplate reader at multiple time points (e.g., every minute for 10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each Donepezil concentration using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the % inhibition against the logarithm of the Donepezil concentration to determine the IC50 value.
-
Experimental Workflow for In Vitro AChE Inhibition Assay
Caption: Workflow for the in vitro AChE inhibition assay.
Cell-Based Assay for Measuring Cholinergic Activity
This protocol describes a method to assess the effect of an AChE inhibitor on intracellular acetylcholine levels in a cholinergic cell line, such as the human neuroblastoma cell line LA-N-2.[2][8][9]
Materials:
-
LA-N-2 human neuroblastoma cell line
-
Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics
-
Assay medium (choline-free DMEM/F-12 with 2% FBS)
-
Donepezil hydrochloride
-
Cell lysis buffer
-
Acetylcholine assay kit (commercially available)
-
Multi-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture LA-N-2 cells in standard cell culture medium in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into multi-well plates and grow until they reach the desired confluency.
-
-
Treatment:
-
Remove the culture medium and wash the cells with phosphate-buffered saline (PBS).
-
Add the assay medium containing various concentrations of Donepezil or vehicle control to the cells.
-
Incubate the cells for a specified period (e.g., 1-24 hours).
-
-
Sample Collection:
-
Extracellular Acetylcholine: Collect the assay medium from each well.
-
Intracellular Acetylcholine: Wash the cells with PBS, then add cell lysis buffer to lyse the cells and release the intracellular contents.
-
-
Acetylcholine Measurement:
-
Quantify the acetylcholine concentration in both the extracellular medium and the cell lysates using a commercially available acetylcholine assay kit, following the manufacturer's instructions. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the amount of acetylcholine.
-
-
Data Analysis:
-
Normalize the acetylcholine levels to the total protein concentration in the cell lysates.
-
Compare the acetylcholine levels in the Donepezil-treated cells to the vehicle-treated control cells.
-
Experimental Workflow for Cell-Based Cholinergic Activity Assay
Caption: Workflow for the cell-based cholinergic activity assay.
In Vivo Microdialysis for Acetylcholine Measurement
This protocol describes the use of in vivo microdialysis to measure extracellular acetylcholine levels in the brain of a freely moving animal following the administration of an AChE inhibitor.[10][11][12]
Materials:
-
Laboratory animals (e.g., rats or mice)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Donepezil hydrochloride
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS) for acetylcholine analysis
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic apparatus.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a set period.
-
-
Drug Administration:
-
Administer Donepezil to the animal via a systemic route (e.g., intraperitoneal injection) or through the microdialysis probe (retrodialysis).
-
-
Sample Collection and Analysis:
-
Continue to collect dialysate samples at regular intervals after drug administration.
-
Analyze the concentration of acetylcholine in the dialysate samples using a sensitive analytical method such as HPLC-ED or LC-MS.[13]
-
-
Data Analysis:
-
Express the acetylcholine levels as a percentage of the baseline levels.
-
Plot the time course of the effect of Donepezil on extracellular acetylcholine.
-
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis of acetylcholine.
Signaling Pathway
Cholinergic Neurotransmission and the Action of AChE Inhibitors
Acetylcholine is synthesized in the presynaptic neuron from choline and acetyl-CoA by the enzyme choline acetyltransferase (ChAT).[14] It is then packaged into synaptic vesicles. Upon the arrival of an action potential, these vesicles fuse with the presynaptic membrane and release ACh into the synaptic cleft. ACh then binds to and activates postsynaptic nicotinic or muscarinic receptors, propagating the nerve signal.[15] Acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes ACh into choline and acetate, terminating the signal.[2] The choline is then taken back up into the presynaptic neuron by a high-affinity choline transporter to be reused for ACh synthesis. AChE inhibitors, like Donepezil, block the action of AChE, leading to an increased concentration and prolonged presence of ACh in the synaptic cleft, which enhances cholinergic signaling.[3]
Cholinergic Synapse Signaling Pathway
Caption: Cholinergic neurotransmission at the synapse.
References
- 1. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. camh.ca [camh.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 7. 2.9. Determination of Acetylcholinesterase (AChE) Inhibitory Activity [bio-protocol.org]
- 8. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]
- 9. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous in vivo determination of acetylcholinesterase activity and acetylcholine release in the cortex of waking rat by microdialysis. Effects of VX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetylcholine measurement of cerebrospinal fluid by in vivo microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of acetylcholine from extracellular fluid in brain by in vivo microdialysis and LC-ESI-MS/MS with the stable isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]
- 15. tandfonline.com [tandfonline.com]
Donepezil as a Tool for Probing Synaptic Plasticity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donepezil is a reversible and selective inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1][2][3] By inhibiting AChE, donepezil increases the concentration and prolongs the action of ACh in the brain.[4] This enhancement of cholinergic neurotransmission has made it a cornerstone in the symptomatic treatment of Alzheimer's disease (AD).[1][2][5] Beyond its clinical applications, donepezil serves as a valuable pharmacological tool for investigating the role of cholinergic signaling in synaptic plasticity, the cellular mechanism underlying learning and memory.[5][6] These application notes provide a comprehensive overview of the use of donepezil to probe synaptic plasticity, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.
Mechanism of Action
Donepezil's primary mechanism of action is the potent and selective inhibition of AChE.[1][7] This leads to an elevation of acetylcholine levels in cholinergic synapses, thereby enhancing signaling through both nicotinic and muscarinic acetylcholine receptors.[8] This increased cholinergic tone can modulate synaptic plasticity, including long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[8][9] In addition to its effects on AChE, some studies suggest that donepezil may have other pharmacological properties, including the modulation of NMDA receptor function and potential neuroprotective effects.[7][9][10]
Data Presentation
The following tables summarize quantitative data regarding the use of donepezil in synaptic plasticity studies.
Table 1: In Vitro Efficacy of Donepezil on Long-Term Potentiation (LTP) in Rodent Hippocampal Slices
| Parameter | Species | Brain Region | Donepezil Concentration | Effect on LTP | Reference |
| LTP Amplitude | Rat | CA1 | 0.1 µM | No significant effect | [9] |
| LTP Amplitude | Rat | CA1 | 0.5 µM | Significant increase | [9] |
| LTP Amplitude | Rat | CA1 | 1 µM | Returned to baseline | [9] |
| LTP Amplitude | Rat | CA1 | 5 µM | Partial suppression | [9] |
| LTP Amplitude | Rat | CA1 | 10 µM | Complete suppression | [9] |
| Rescue of Aβ-impaired LTP | Rat | CA1 | 0.1, 0.5, 1 µM | Restoration of LTP | [9] |
Table 2: In Vivo Effects of Donepezil on Synaptic Density and Amyloid-β in a Mouse Model of Alzheimer's Disease (Tg2576)
| Parameter | Treatment Group | Duration | Effect | Reference |
| Soluble Aβ1-40 and Aβ1-42 | 4 mg/kg Donepezil | 6 months | Significant reduction | [11][12] |
| Aβ Plaque Number and Burden | 4 mg/kg Donepezil | 6 months | Significant reduction | [11][13] |
| Synapse Density (Molecular Layer of Dentate Gyrus) | 4 mg/kg Donepezil | 6 months | Significant increase | [11][12] |
| Synaptophysin-positive Boutons (Hippocampus) | 4 mg/kg Donepezil | 6 months | No significant change | [11][13] |
Experimental Protocols
In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes the induction and recording of LTP in acute hippocampal slices, a standard method to assess synaptic plasticity.
Materials:
-
Adult male Wistar rats (or appropriate mouse strain)
-
Dissection tools (sterilized)
-
Vibratome or tissue chopper
-
Incubation chamber
-
Recording chamber (submerged or interface type)
-
Artificial cerebrospinal fluid (aCSF)
-
Carbogen gas (95% O2 / 5% CO2)
-
Glass microelectrodes
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
-
Donepezil hydrochloride
Procedure:
-
Preparation of Artificial Cerebrospinal Fluid (aCSF):
-
Standard aCSF composition (in mM): 124 NaCl, 4.4 KCl, 1 Na2HPO4, 25 NaHCO3, 2 CaCl2, 2 MgSO4, 10 glucose.
-
Prepare a 10x stock solution and dilute it on the day of the experiment.
-
Continuously bubble the aCSF with carbogen gas for at least 30 minutes before and throughout the experiment to maintain pH and oxygenation.[5]
-
-
Hippocampal Slice Preparation:
-
Anesthetize the animal deeply and decapitate.
-
Rapidly dissect the brain and immerse it in ice-cold, carbogenated aCSF.
-
Isolate the hippocampus and cut transverse slices (350-400 µm thick) using a vibratome or tissue chopper in cold aCSF.[6][13]
-
Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-35°C for at least 1 hour to recover.[1][13]
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[5][6]
-
Determine the stimulus intensity that elicits a response of 30-40% of the maximal fEPSP amplitude.
-
-
LTP Induction and Recording:
-
Record a stable baseline of fEPSPs for at least 20-30 minutes at a low stimulation frequency (e.g., 0.05 Hz).
-
To induce LTP, apply a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS): 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval.[6][10]
-
After HFS, resume recording at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation of the fEPSP slope.
-
-
Application of Donepezil:
-
Prepare stock solutions of Donepezil hydrochloride in water or DMSO.
-
For studying the effect of Donepezil on LTP, perfuse the slice with aCSF containing the desired concentration of Donepezil (e.g., 0.1-10 µM) for at least 20 minutes before HFS and throughout the recording period.[9]
-
For rescue experiments in disease models (e.g., with Aβ application), co-apply Donepezil with the pathological agent.[9]
-
Western Blotting for Synaptic Proteins
This protocol allows for the quantification of synaptic protein levels in brain tissue.
Materials:
-
Hippocampal tissue (from treated and control animals)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Homogenizer
-
Centrifuge
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-synaptophysin, anti-PSD-95)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 10-20 µg) by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against synaptic proteins (e.g., synaptophysin, PSD-95) overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[11]
-
Immunohistochemistry for Synapse Quantification
This protocol is for visualizing and quantifying synapses in brain sections.
Materials:
-
Perfused and fixed brain tissue (e.g., with 4% paraformaldehyde)
-
Cryostat or vibratome
-
Microscope slides
-
Blocking solution (e.g., 5% normal goat serum in PBST)
-
Primary antibodies (e.g., anti-VGLUT1 for presynaptic terminals, anti-PSD-95 for postsynaptic terminals)
-
Fluorescently-labeled secondary antibodies
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Tissue Preparation:
-
Immunostaining:
-
Wash the sections in PBS.
-
Permeabilize and block the sections in blocking solution for 1-2 hours at room temperature.
-
Incubate the sections with a cocktail of primary antibodies against pre- and postsynaptic markers overnight at 4°C.[9][15]
-
Wash the sections in PBST and incubate with the corresponding fluorescently-labeled secondary antibodies for 2 hours at room temperature in the dark.[15]
-
Wash the sections and mount them on microscope slides with mounting medium containing DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire high-resolution confocal images of the brain region of interest (e.g., hippocampus).
-
Quantify the number of synapses by identifying co-localized pre- and postsynaptic puncta using image analysis software (e.g., ImageJ with a Puncta Analyzer plugin).[15]
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Donepezil in Modulating Synaptic Plasticity
Caption: Signaling pathway of Donepezil in enhancing synaptic plasticity.
Experimental Workflow for In Vitro LTP Studies with Donepezil
Caption: Experimental workflow for assessing the effect of Donepezil on LTP.
Experimental Workflow for In Vivo Studies with Donepezil
References
- 1. Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings [jove.com]
- 2. Hippocampal slice preparation for electrophysiology [protocols.io]
- 3. Video: Improved Preparation and Preservation of Hippocampal Mouse Slices for a Very Stable and Reproducible Recording of Long-term Potentiation [app.jove.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genes2cognition.org [genes2cognition.org]
- 7. Slice preparation and electrophysiology [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Synapse Staining - IHC - VGluT1 and PSD95 - Mouse Brain Sections [protocols.io]
- 10. scientifica.uk.com [scientifica.uk.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Unlocking the brain: A new method for Western blot protein detection from fixed brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sysy.com [sysy.com]
- 15. Quantifying Synapses: an Immunocytochemistry-based Assay to Quantify Synapse Number - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting AChE-IN-24 insolubility issues
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for handling AChE-IN-24, focusing on common insolubility issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent inhibitor of Acetylcholinesterase (AChE) with a high inhibitory activity for human AChE (hAChE), showing an IC50 value of 0.053 μM.[1] It is capable of penetrating the Blood-Brain Barrier (BBB) and is used in research for conditions like Alzheimer's disease (AD).[1]
Q2: I am having difficulty dissolving this compound. What is the recommended solvent?
For initial stock solution preparation, 100% Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for organic small molecules like this compound.[2][3] While water is preferred for biological experiments, many organic compounds are insoluble or unstable in aqueous solutions.[2] Using a fresh, moisture-free stock of DMSO is advisable, as contaminating moisture can accelerate compound degradation or decrease solubility.[2]
Q3: My this compound dissolved in DMSO but precipitated when I diluted it into my aqueous buffer. What happened?
This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent (like 100% DMSO) is introduced too quickly or at too high a concentration into an aqueous medium where its solubility is much lower.[2] To prevent this, it is best to make initial serial dilutions in DMSO first and then add the final, more diluted sample to your buffer or incubation medium.[2]
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?
Most cell lines can tolerate a final DMSO concentration of up to 0.1% to 0.5% without significant toxicity.[2][4] However, it is crucial to always include a vehicle control in your experiment, which consists of the assay medium with the same final concentration of DMSO used to deliver the inhibitor, to account for any potential solvent effects.[2]
Q5: Are there any physical methods I can use to help dissolve the compound?
If you encounter difficulties dissolving this compound, even in DMSO, several techniques can be employed. These include:
-
Vortexing: Agitating the solution vigorously.[5]
-
Sonication: Using an ultrasonic water bath can help break up compound aggregates and facilitate dissolution.[5][6][7]
-
Gentle Warming: Heating the solution gently (e.g., to 37-50°C) can increase the solubility of some compounds. However, this should be done with caution to avoid thermal degradation of the compound.[5]
Q6: Can I use other solvents besides DMSO?
While DMSO is the most common primary solvent, other organic solvents like ethanol, Dimethylformamide (DMF), or propanol can also be used, depending on the specific compound and experimental compatibility.[8][9] For in vivo experiments or when DMSO toxicity is a concern, co-solvents such as PEG400, glycerol, or Tween 80 can be used in the final formulation to maintain solubility in aqueous solutions.[4]
Data and Properties
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3033542-32-1 | [1] |
| Biological Target | Acetylcholinesterase (AChE) | [1] |
| IC50 | 0.053 μM for human AChE (hAChE) | [1] |
| In Vitro Activity | Shows little inhibition to human Butyrylcholinesterase (hBuChE) | [1] |
Table 2: Solubility Profile and Recommendations
| Solvent | Solubility & Recommendations | Rationale / Citation |
| DMSO | Recommended for Stock Solutions. | A polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[3] The standard choice for initial solubilization of most small molecule inhibitors.[2] |
| Ethanol | Possible for Stock Solutions. May require warming. | A polar protic solvent. Less effective than DMSO for many organic compounds but can be an alternative.[10] |
| Water / Aqueous Buffers | Insoluble or very poorly soluble. | Organic compounds with lipophilic structures often have low aqueous solubility, leading to precipitation.[11][12] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the initial preparation of a high-concentration stock solution of this compound.
-
Preparation: Before opening, gently tap the vial of this compound on a hard surface to ensure all the powder is at the bottom.[5]
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Aid Solubilization (If Necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[7] Gentle warming to 37°C can also be attempted.[5] Visually inspect for any remaining particulate matter.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption by the DMSO.[5] Store at -20°C or -80°C as recommended on the product datasheet.
Protocol 2: Preparation of Working Solutions from a DMSO Stock
This protocol details the serial dilution of the DMSO stock and its final addition to an aqueous experimental medium.
-
Intermediate Dilutions: Prepare a series of intermediate dilutions of your concentrated DMSO stock solution using 100% DMSO. Do not dilute directly into your aqueous buffer at this stage.[2]
-
Final Dilution: Add a small volume of the final, diluted DMSO stock solution to your pre-warmed aqueous experimental medium (e.g., cell culture media or assay buffer). The final DMSO concentration should typically not exceed 0.5%.[4]
-
Mixing: Immediately after adding the compound, mix the solution thoroughly by vortexing or repeated pipetting to ensure rapid and uniform dispersion, which helps prevent precipitation.[5]
-
Precipitation Check: As a quality control step, you can add a drop of the final working solution onto a microscope slide and check for any visible precipitate.[5]
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the inhibitor) to a separate aliquot of your experimental medium.
Visual Guides
Signaling Pathway and Inhibition Mechanism
Caption: Mechanism of this compound action in the cholinergic synapse.
Troubleshooting Workflow for Insolubility
Caption: Step-by-step workflow for dissolving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
How to minimize off-target effects of AChE-IN-24
Disclaimer: Information regarding a specific molecule designated "AChE-IN-24" is not publicly available. This guide has been developed based on the known characteristics and challenges associated with the broader class of acetylcholinesterase (AChE) inhibitors. The troubleshooting advice and protocols provided are general best practices for working with novel enzyme inhibitors and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent acetylcholinesterase (AChE) inhibitor. Its primary function is to block the active site of the AChE enzyme, preventing the breakdown of the neurotransmitter acetylcholine (ACh). This leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic neurotransmission.
Q2: What are the potential sources of off-target effects with this compound?
Potential off-target effects of this compound can arise from several factors:
-
Lack of Selectivity: Inhibition of other esterases, such as butyrylcholinesterase (BChE), or unintended interactions with other proteins that have similar structural motifs.
-
High Concentrations: At elevated concentrations, the compound may exhibit non-specific binding to various cellular components.
-
Metabolic Activation: The metabolic byproducts of this compound might be biologically active and interact with unintended targets.
-
Impurity Profile: The presence of impurities from the synthesis process can lead to unexpected biological activities.
Q3: How can I assess the purity of my this compound sample?
It is crucial to verify the purity of your compound before initiating experiments. Standard methods include:
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify the main compound and any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the primary peak and identify potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and identify any structural impurities.
Troubleshooting Guide: Minimizing Off-Target Effects
Issue 1: High cell toxicity or unexpected phenotypic changes at effective concentrations.
This may indicate off-target effects or non-specific toxicity.
| Possible Cause | Troubleshooting Step | Rationale |
| Concentration Too High | Perform a dose-response curve to determine the minimal effective concentration. | Using the lowest concentration that achieves the desired on-target effect minimizes the risk of off-target binding. |
| Off-Target Kinase Inhibition | Screen this compound against a panel of common kinases. | Many small molecule inhibitors exhibit off-target kinase activity, which can lead to significant cellular changes. |
| Mitochondrial Toxicity | Assess mitochondrial function using assays like the MTT or Seahorse assay. | Disruption of mitochondrial respiration is a common off-target effect of small molecules. |
| Compound Instability | Check the stability of this compound in your experimental media over time using HPLC. | Degradation products may have different and potentially toxic activities. |
Issue 2: Discrepancies between in vitro and in vivo results.
This could be due to metabolic differences, bioavailability, or engagement of different off-targets in a whole organism.
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Pharmacokinetics | Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. | Understanding the compound's behavior in vivo is critical for interpreting results. |
| Metabolic Activation/Inactivation | Incubate this compound with liver microsomes and analyze the metabolites by LC-MS. | In vivo metabolism can alter the compound's activity and off-target profile. |
| Blood-Brain Barrier Penetration | If targeting the central nervous system, assess the compound's ability to cross the blood-brain barrier. | Lack of penetration will lead to a disconnect between in vitro potency and in vivo efficacy for CNS targets. |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound to illustrate the desired selectivity profile.
| Target | IC50 (nM) | Ki (nM) | Selectivity Ratio (vs. AChE) |
| Acetylcholinesterase (AChE) | 15 | 8 | 1 |
| Butyrylcholinesterase (BChE) | 1,500 | 850 | 100x |
| Carbonic Anhydrase II | > 10,000 | > 5,000 | > 667x |
| hERG Channel | > 20,000 | > 10,000 | > 1333x |
Key Experimental Protocols
Protocol 1: In Vitro AChE Inhibition Assay (Ellman's Method)
This assay quantifies AChE activity by measuring the production of thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.
-
Prepare Reagents:
-
Assay Buffer: 0.1 M phosphate buffer, pH 8.0.
-
DTNB Solution: 10 mM in assay buffer.
-
Substrate Solution: 15 mM acetylthiocholine iodide (ATCI) in assay buffer.
-
AChE Solution: Purified human AChE in assay buffer.
-
This compound: Serial dilutions in a suitable solvent (e.g., DMSO), with a final DMSO concentration of <1% in the assay.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of this compound dilutions or vehicle control.
-
Add 50 µL of AChE solution and incubate for 15 minutes at room temperature.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses the binding of a ligand to its target protein in a cellular context by measuring changes in the protein's thermal stability.
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a defined period (e.g., 1 hour).
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
-
Protein Analysis:
-
Analyze the amount of soluble AChE in the supernatant by Western blot or another suitable protein detection method.
-
-
Data Analysis:
-
Generate melting curves by plotting the amount of soluble AChE against the temperature for each treatment condition.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: Mechanism of this compound action in the synaptic cleft.
Caption: Workflow for troubleshooting and minimizing off-target effects.
Technical Support Center: Acetylcholinesterase (AChE) Inhibitors
Disclaimer: The following information is provided for a representative acetylcholinesterase (AChE) inhibitor, Donepezil, as a substitute for "AChE-IN-24," for which no public data is available. This guide is intended for researchers, scientists, and drug development professionals. Always refer to the specific product information sheet for the compound you are using.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for a typical AChE inhibitor like Donepezil?
For long-term stability, Donepezil hydrochloride should be stored at -20°C.[1] Under these conditions, it is stable for at least two years.[1] For shorter periods, such as during transport, it can be kept at room temperature.[2][3]
Q2: How should I prepare stock solutions of Donepezil?
Donepezil hydrochloride is soluble in water (up to 20 mg/ml) and freely soluble in chloroform.[1][4][5] It is slightly soluble in ethanol and acetonitrile and sparingly soluble in DMSO (1mg/ml), methanol or ethanol.[1][5] For most biological experiments, preparing a concentrated stock solution in water or DMSO is recommended.
Q3: My AChE inhibitor solution has changed color. Is it still usable?
Discoloration can be an indication of degradation.[6] It is recommended to prepare fresh solutions, especially for quantitative experiments. Stability studies have shown that some AChE inhibitors, like Donepezil, can degrade under certain conditions such as exposure to alkaline solutions or strong oxidizing agents.[7][8]
Q4: I am seeing inconsistent results in my AChE inhibition assays. What could be the cause?
Inconsistent results can arise from several factors:
-
Inhibitor Instability: Ensure your stock solutions are fresh and have been stored correctly. Avoid repeated freeze-thaw cycles.
-
Enzyme Activity: The activity of the acetylcholinesterase enzyme can vary between batches and may decrease over time, even when stored correctly. Always run a positive control with a known inhibitor to validate your assay.
-
Pipetting Errors: Inaccurate pipetting, especially of concentrated solutions, can lead to significant variations in the final concentration.
-
Assay Conditions: Ensure that the pH, temperature, and incubation times are consistent across all experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Inhibition | Degraded inhibitor solution. | Prepare a fresh stock solution from solid material. |
| Inactive enzyme. | Use a new vial of acetylcholinesterase and verify its activity. | |
| Incorrect inhibitor concentration. | Verify the calculations for your dilutions and ensure accurate pipetting. | |
| High Variability Between Replicates | Inconsistent incubation times. | Use a multichannel pipette or a repeating pipette to start all reactions simultaneously. |
| Temperature fluctuations. | Ensure your plate reader or water bath is properly calibrated and maintaining a stable temperature. | |
| Edge effects in microplates. | Avoid using the outer wells of the microplate, or fill them with buffer to create a more uniform temperature distribution. | |
| Precipitation in Wells | Poor solubility of the inhibitor. | Try dissolving the inhibitor in a different solvent or using a lower final concentration. Ensure the final solvent concentration in the assay is compatible with all components. |
Data Presentation
Stability of Donepezil Hydrochloride
| Condition | Stability | Observations |
| Mild Acidic (1N HCl) | Stable | No significant degradation observed.[7] |
| Alkaline (2N NaOH) | Labile | Fast hydrolysis and degradation observed.[8][9] |
| Oxidative (6% H₂O₂) | Labile | Degradation observed.[7][8] |
| Neutral (Water) | Degrades at elevated temperatures | Degradation seen after boiling for 8 hours.[8] |
| Photolytic (UV light) | Stable | No additional peaks in chromatogram after 48h exposure.[8] |
| Dry Heat (80°C) | Stable | No degradation seen after 48 hours.[8] |
Storage Conditions for Donepezil Hydrochloride
| Condition | Temperature | Duration |
| Long-term Storage | -20°C | ≥ 2 years[1] |
| Room Temperature Storage | 20 to 25°C (68 to 77°F) | Suitable for routine use.[10][11] |
| Short-term Excursions | 15 to 30°C (59 to 86°F) | Permitted for short periods (e.g., transport).[2][3] |
Solubility of Donepezil Hydrochloride
| Solvent | Solubility |
| Water | Soluble (20 mg/ml)[1] |
| Chloroform | Freely soluble[4][5] |
| Glacial Acetic Acid | Soluble[4][5] |
| Ethanol | Slightly soluble[4][5] |
| Acetonitrile | Slightly soluble[4][5] |
| DMSO | Sparingly soluble (1 mg/ml)[1] |
| Methanol | Sparingly soluble[1] |
| Ethyl Acetate | Practically insoluble[4][5] |
| n-Hexane | Practically insoluble[4][5] |
Experimental Protocols
Protocol: Determination of IC₅₀ for an AChE Inhibitor
This protocol is a general guideline based on the Ellman's assay, a common method for measuring AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a serial dilution of the test inhibitor in a suitable solvent (e.g., DMSO), and then dilute further in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
Inhibitor solution (or vehicle for control)
-
DTNB solution
-
AChE solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the ATCI solution to each well to start the enzymatic reaction.
-
-
Measure Absorbance:
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value.[12]
-
Visualizations
Caption: Experimental workflow for determining the IC₅₀ of an AChE inhibitor.
Caption: Mechanism of action of an Acetylcholinesterase (AChE) inhibitor.
References
- 1. Donepezil hydrochloride - Nordic Biosite [nordicbiosite.com]
- 2. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. drugs.com [drugs.com]
- 4. alfa-api.com [alfa-api.com]
- 5. Donepezil Hydrochloride | 120011-70-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rjpbcs.com [rjpbcs.com]
- 9. [PDF] Stability Assessment Of Donepezil Hydrochloride Using Validated RP-HPLC Method | Semantic Scholar [semanticscholar.org]
- 10. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Donepezil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Blood-Brain Barrier Penetration Issues with AChE-IN-24
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with AChE-IN-24, a novel acetylcholinesterase inhibitor. The information herein is designed to address common challenges related to blood-brain barrier (BBB) penetration during preclinical development.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental evaluation of this compound's BBB permeability.
Issue 1: Lower than Expected In Vitro Permeability in PAMPA-BBB Assay
Symptoms:
-
The apparent permeability (Pe) of this compound in the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is consistently low (e.g., < 1.0 x 10⁻⁶ cm/s).
-
Results are not consistent with in silico predictions of good passive permeability.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | - Visually inspect donor and acceptor wells for precipitates. - Decrease the initial concentration of this compound in the donor well. - Ensure the DMSO concentration is consistent and low (typically ≤1%) to maintain solubility. |
| Poor Membrane Integrity | - Verify the quality of the lipid membrane. Use fresh, high-quality lipids. - Ensure proper coating of the filter plate with the lipid solution. - Run a set of standard compounds with known BBB permeability (high and low) to validate each assay plate. |
| Incorrect pH of Buffers | - The ionization state of this compound can affect its lipophilicity and permeability. - Prepare fresh phosphate-buffered saline (PBS) at pH 7.4 for each experiment and verify the pH before use. |
| Experimental Error | - Review pipetting techniques to ensure accuracy and consistency. - Confirm that the incubation time and temperature were as specified in the protocol.[1] |
Issue 2: High Efflux Ratio in Caco-2 or MDCK-MDR1 Assays
Symptoms:
-
The permeability of this compound from the basolateral to the apical side (B-A) is significantly higher than from the apical to the basolateral side (A-B).
-
The calculated efflux ratio [(Papp B-A) / (Papp A-B)] is greater than 2, suggesting active efflux.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Active Efflux by Transporters | - this compound is likely a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[2][3] - Co-incubate this compound with known inhibitors of P-gp (e.g., Verapamil) or BCRP (e.g., Ko143) to see if the efflux ratio decreases. |
| Poor Monolayer Integrity | - Measure the transepithelial electrical resistance (TEER) of the Caco-2 or MDCK-MDR1 monolayer before and after the experiment to ensure the integrity of the cell barrier.[4][5] - Perform a Lucifer Yellow rejection test to confirm the tightness of the cell junctions.[4] |
| Compound Metabolism | - Analyze samples from both apical and basolateral chambers at the end of the incubation period to check for the presence of metabolites. - If metabolism is significant, consider using a cell line with lower metabolic activity or incorporating metabolic inhibitors. |
Issue 3: Discrepancy Between In Vitro and In Vivo BBB Penetration Data
Symptoms:
-
This compound shows moderate to good permeability in in vitro models (e.g., PAMPA-BBB or Caco-2 assays with efflux inhibitors), but the in vivo brain-to-plasma concentration ratio (Kp) is low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Plasma Protein Binding | - Only the unbound fraction of a drug is available to cross the BBB. - Determine the fraction of this compound bound to plasma proteins using techniques like equilibrium dialysis or ultrafiltration. - A high degree of plasma protein binding can significantly limit the free drug available for brain penetration. |
| Rapid Metabolism In Vivo | - this compound may be rapidly metabolized in the liver, leading to low systemic exposure and consequently low brain concentrations. - Conduct in vivo pharmacokinetic studies to determine the half-life and clearance of this compound.[6][7] |
| Active Efflux In Vivo | - The in vivo BBB has a high expression of efflux transporters that may not be fully recapitulated in in vitro models.[8] - Consider in vivo studies with co-administration of efflux pump inhibitors to confirm the role of active transport. |
| Non-specific Brain Tissue Binding | - High non-specific binding of this compound to brain tissue can lead to an overestimation of the unbound drug concentration in the brain. - Determine the unbound fraction in the brain (fu,brain) to calculate the unbound brain-to-plasma ratio (Kp,uu), which is a more accurate measure of BBB penetration.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its BBB penetration?
A1: The ability of a small molecule like this compound to cross the BBB is influenced by several physicochemical properties.[10][11][12] Key parameters for this compound are summarized below.
Table 1: Physicochemical Properties of this compound and Control Compounds
| Compound | Molecular Weight ( g/mol ) | logP | Polar Surface Area (Ų) | H-Bond Donors | H-Bond Acceptors |
| This compound | 450 | 2.8 | 85 | 2 | 6 |
| Donepezil | 379.5 | 4.1 | 58.4 | 1 | 4 |
| Rivastigmine | 250.3 | 2.4 | 40.5 | 1 | 3 |
Generally, compounds with a molecular weight under 500 g/mol , a logP between 1 and 3, a polar surface area less than 90 Ų, and a low number of hydrogen bond donors are more likely to cross the BBB via passive diffusion.[13]
Q2: My in silico model predicted good BBB penetration for this compound, but the experimental results are poor. Why?
A2: In silico models are excellent for initial screening but have limitations. They often predict passive diffusion based on physicochemical properties and may not account for biological factors such as active efflux by transporters like P-gp, which can significantly reduce brain penetration.[10] Experimental validation using in vitro assays like Caco-2 or MDCK-MDR1 is crucial to identify compounds that are substrates of these efflux pumps.
Q3: What do the results from the PAMPA-BBB and Caco-2 assays tell me about this compound's potential for BBB penetration?
A3: The PAMPA-BBB and Caco-2 assays provide complementary information.
-
PAMPA-BBB: This is an artificial membrane assay that assesses a compound's passive permeability.[1][14] A low Pe value for this compound in this assay suggests that its intrinsic ability to diffuse across a lipid membrane is limited.
-
Caco-2 Assay: This is a cell-based assay that, in addition to passive permeability, can also indicate the involvement of active transport mechanisms.[4][5] A high efflux ratio for this compound in this assay is a strong indicator that the compound is actively removed from cells by efflux transporters.
Table 2: In Vitro Permeability Data for this compound and Control Compounds
| Compound | PAMPA-BBB Pe (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| This compound | 0.8 | 0.5 | 4.0 | 8.0 |
| Propranolol (High Perm.) | > 10.0 | > 15.0 | > 15.0 | ~1.0 |
| Atenolol (Low Perm.) | < 1.0 | < 0.5 | < 0.5 | ~1.0 |
Q4: How can I improve the BBB penetration of this compound?
A4: If poor BBB penetration is a confirmed issue, several medicinal chemistry strategies can be employed:
-
Reduce Efflux: Modify the structure of this compound to reduce its recognition by efflux transporters. This could involve masking polar groups or altering the overall shape of the molecule.
-
Increase Lipophilicity: Increasing the lipophilicity (logP) can enhance passive diffusion, but this must be balanced to avoid issues with solubility and metabolism.[15]
-
Prodrug Approach: A prodrug strategy can be used to temporarily mask polar functional groups that hinder BBB penetration. The prodrug would cross the BBB and then be converted to the active this compound in the brain.[15]
-
Carrier-Mediated Transport: Modify this compound to be recognized by an influx transporter expressed at the BBB, such as the large neutral amino acid transporter (LAT1).[15]
Q5: What are the key in vivo parameters to assess BBB penetration?
A5: The primary in vivo parameter is the brain-to-plasma concentration ratio (Kp). However, a more accurate measure is the unbound brain-to-plasma concentration ratio (Kp,uu), which accounts for plasma and brain tissue binding and reflects the concentration of free drug available to interact with its target.[9]
Table 3: In Vivo Pharmacokinetic Data for this compound
| Parameter | Value | Interpretation |
| Brain-to-Plasma Ratio (Kp) | 0.1 | Low total brain penetration. |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.05 | Very low penetration of the pharmacologically active (unbound) drug. A Kp,uu value significantly less than 1 suggests active efflux at the BBB.[9] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane mimicking the BBB.
Methodology:
-
Prepare Solutions: Dissolve this compound and control compounds in a buffer solution (e.g., PBS pH 7.4) containing a small percentage of a cosolvent like DMSO to create the donor solution.[16]
-
Coat Membrane Plate: Coat the wells of a 96-well filter plate with a lipid mixture (e.g., a solution of porcine brain lipid in dodecane) to form the artificial membrane.
-
Assemble PAMPA Sandwich: Add the donor solution to the wells of the filter plate (the donor plate). Add fresh buffer to the wells of a 96-well acceptor plate. Place the donor plate on top of the acceptor plate to form the "sandwich".[17]
-
Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours).[1]
-
Sample Analysis: After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability (Pe) using the following equation: Pe = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Cequilibrium)) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To determine the permeability of this compound across a human intestinal epithelial cell monolayer and to assess its potential for active efflux.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[4][18]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of the cell monolayer. A TEER value above a certain threshold (e.g., 250 Ω·cm²) indicates good monolayer integrity.[5]
-
Apical to Basolateral (A-B) Transport:
-
Add this compound in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Add this compound in transport buffer to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber as described for A-B transport.
-
-
Sample Analysis: Determine the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate Permeability and Efflux Ratio:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
-
Visualizations
References
- 1. PAMPA | Evotec [evotec.com]
- 2. In Vitro BBB Permeability Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. irbm.com [irbm.com]
- 4. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. enamine.net [enamine.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Clinical pharmacokinetics and pharmacodynamics of cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On The Rate and Extent of Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 15. mdpi.com [mdpi.com]
- 16. Random Page - Lokey Lab Protocols [lokeylab.wikidot.com]
- 17. youtube.com [youtube.com]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Technical Support Center: Refining AChE-IN-24 Administration Routes in Mice
Welcome to the technical support center for AChE-IN-24. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the administration of this novel acetylcholinesterase inhibitor in murine models.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during the experimental use of this compound.
Q1: What is the recommended first-pass administration route for this compound in a new in vivo study?
A1: For initial studies, the intraperitoneal (IP) or subcutaneous (SC) routes are often recommended.[1][2] IP administration allows for rapid absorption into the vasculature, second only to intravenous (IV) injection, and can accommodate larger volumes and less soluble compounds.[1] The SC route is less invasive and suitable for slow-release formulations, though absorption is slower.[2][3] The choice depends on the desired pharmacokinetic profile and the study's scientific objectives.[4]
Q2: My this compound solution is precipitating. How can I improve its solubility for administration?
A2: Improving solubility is a critical step for successful administration. Consider the following:
-
Vehicle Selection: The vehicle should be biologically inert and non-toxic.[5] Aqueous solutions are ideal, but if this compound has poor water solubility, co-solvent systems (e.g., with DMSO, ethanol) or suspensions in oils may be necessary.[5] Note that some vehicles like DMSO can have their own biological effects.
-
pH Adjustment: The pH of the formulation should be as close to physiological pH (7.3-7.4) as possible, especially for parenteral routes, to avoid pain and tissue necrosis.[6]
-
Sonication: Gentle sonication can sometimes help to dissolve the compound.
-
Formulation as a Suspension: If solubility remains an issue, creating a homogenous suspension may be an alternative. Ensure consistent mixing before each administration to guarantee uniform dosing.
Q3: I am observing signs of distress in mice after administration (e.g., shivering, lethargy). What could be the cause and how can I mitigate this?
A3: Post-administration distress can stem from several factors:
-
Compound Toxicity: The observed effects could be inherent to this compound's pharmacology, as acetylcholinesterase inhibitors can cause cholinergic side effects.[7] Consider performing a dose-response study to identify the maximum tolerated dose (MTD).
-
Vehicle Toxicity: The vehicle itself may be causing adverse reactions.[5] Ensure the chosen vehicle is well-tolerated at the administered volume.
-
Injection Trauma: Improper injection technique can cause pain and distress.[8] Ensure personnel are well-trained in the chosen administration route. Using the correct needle size is also crucial.[4]
-
Formulation Issues: Non-physiological pH or high viscosity of the injected substance can cause discomfort.[6] Warming the substance to room or body temperature before injection is recommended.[5]
Q4: How do I choose the appropriate needle size and injection volume for different administration routes?
A4: The appropriate needle size and maximum injection volume are critical for animal welfare and accurate dosing. The following table provides general guidelines for adult mice.
| Administration Route | Recommended Needle Gauge | Maximum Volume (mL)[9] |
| Intravenous (IV) - Tail Vein | 26-28G[5] | 0.2 |
| Intraperitoneal (IP) | 25-27G[5] | 2.0 |
| Subcutaneous (SC) | 25G[5] | 2.0-3.0 |
| Intramuscular (IM) | 27G[5] | 0.05 |
| Oral Gavage (PO) | 20-22G (with ball tip) | 1.0-2.0 |
Q5: What are the key differences in pharmacokinetic profiles I should expect between different administration routes?
A5: The route of administration significantly impacts the pharmacokinetics of a compound.[1]
-
Intravenous (IV): Provides 100% bioavailability and immediate peak plasma concentrations.[10]
-
Intraperitoneal (IP): Rapid absorption, often leading to high peak concentrations, but may undergo some first-pass metabolism in the liver.[1]
-
Subcutaneous (SC): Slower and more sustained absorption compared to IP or IV, resulting in a delayed and potentially lower peak concentration.[2]
-
Oral (PO): Bioavailability can be variable and is often lower due to incomplete absorption and significant first-pass metabolism in the gut and liver.[10]
Experimental Protocols
Below are detailed methodologies for common administration routes for this compound in mice.
1. Intraperitoneal (IP) Injection
-
Restraint: Manually restrain the mouse by securing the scruff of the neck. Turn the mouse to a supine position, tilting the head slightly downwards.
-
Injection Site: Identify the lower right or left abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
-
Procedure: Insert a 25-27G needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid (urine or blood) is drawn back. Inject the solution smoothly and withdraw the needle.[1][2]
2. Subcutaneous (SC) Injection
-
Restraint: Manually restrain the mouse on a flat surface.
-
Injection Site: Tent the loose skin over the back of the neck (scruff) or the flank.
-
Procedure: Insert a 25G needle into the base of the tented skin, parallel to the body. Aspirate to check for blood. Inject the solution to form a small bolus under the skin and then withdraw the needle.[2][9]
3. Intravenous (IV) Injection (Tail Vein)
-
Restraint: Place the mouse in a suitable restraint device to secure the body and expose the tail.
-
Procedure: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.[5] Clean the tail with an alcohol swab. Insert a 26-28G needle, bevel up, into one of the lateral tail veins at a shallow angle.[6] A successful insertion is often indicated by a flash of blood in the needle hub. Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[5]
4. Oral Gavage (PO)
-
Restraint: Firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Procedure: Use a flexible or metal gavage needle with a ball tip appropriate for the size of the mouse.[4] Measure the distance from the tip of the nose to the last rib to estimate the length of insertion. Gently insert the needle into the mouth, allowing the mouse to swallow it. Pass the needle along the roof of the mouth and down the esophagus into the stomach. Administer the solution slowly.[11] Resistance indicates improper placement; withdraw immediately to prevent esophageal or tracheal injury.[4]
Data Presentation: Comparative Pharmacokinetics of AChE Inhibitors
The following table summarizes representative pharmacokinetic data for well-known acetylcholinesterase inhibitors in rodents, which can serve as a reference for designing studies with this compound.
| Compound | Administration Route | Dose (mg/kg) | Tmax (h) | Cmax (µg/mL) | Half-life (t½) (h) | Bioavailability (%) | Species |
| Panaxynol[10] | IV | 5 | - | 8.24 | 1.5 | 100 | Mouse |
| Panaxynol[10] | PO | 20 | ~1.0 | 1.72 | 5.89 | 12.6 | Mouse |
| Buprenorphine-SR[12] | SC | 0.6 | - | - | 10.1 | - | Mouse |
| Carprofen[12] | SC | 5 | - | - | - | - | Mouse |
| Meloxicam[12] | SC | 1-2 | - | - | - | - | Mouse |
Note: This table provides example data. The pharmacokinetic properties of this compound will need to be determined experimentally.
Visualizations
Experimental Workflow for this compound Administration
Caption: Workflow for in vivo administration of this compound.
Simplified Cholinergic Signaling Pathway and AChE Inhibition
Caption: Mechanism of AChE inhibition by this compound.
References
- 1. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptsimlab.com [rjptsimlab.com]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 5. ntnu.edu [ntnu.edu]
- 6. Manual Restraint and Common Compound Administration Routes in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. To Treat or Not to Treat: The Effects of Pain on Experimental Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Pharmacokinetics of Sustained-Release Analgesics in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing AChE-IN-24 Toxicity in Primary Neuron Cultures
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for acetylcholinesterase (AChE) inhibitors?
A1: AChE inhibitors prevent the breakdown of the neurotransmitter acetylcholine (ACh) by the enzyme acetylcholinesterase. This leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors (nicotinic and muscarinic) and disruption of normal neurotransmission.[1][2]
Q2: What are the common signs of toxicity I should look for in my primary neuron cultures after treatment with an AChE inhibitor like AChE-IN-24?
A2: Visual signs of toxicity in primary neuron cultures can include neurite blebbing, retraction or fragmentation of axons and dendrites, detachment of neurons from the culture substrate, and a reduction in overall cell density. At the cellular level, toxicity can manifest as increased apoptosis, oxidative stress, and mitochondrial dysfunction.[3][4]
Q3: My neurons look unhealthy, but my viability assay (e.g., MTT) shows no significant cell death. What could be the reason?
A3: Some AChE inhibitors may cause neurotoxicity that affects neuronal function and morphology without causing immediate cell death.[3] For instance, the compound might be interfering with axonal growth or synaptic transmission.[5] It's also possible that the concentration used is causing sublethal stress. Consider using more sensitive assays that measure specific aspects of neuronal health, such as neurite outgrowth analysis, mitochondrial membrane potential, or reactive oxygen species (ROS) production.
Q4: At what point in my primary neuron culture are the cells most vulnerable to toxic insults?
A4: While vulnerability can be compound-specific, primary neurons become progressively more susceptible to excitotoxicity as they mature in culture and form synaptic connections, typically between 7 to 14 days in vitro (DIV). However, developmental neurotoxicity affecting processes like axon outgrowth can be observed much earlier.[6]
Q5: Can the solvent used to dissolve this compound be a source of toxicity?
A5: Yes. Many inhibitors are dissolved in solvents like DMSO. High concentrations of DMSO can be toxic to primary neurons. It is crucial to run a vehicle control (culture medium with the solvent at the same final concentration used for the drug treatment) to distinguish between solvent-induced toxicity and the specific effect of this compound.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Low Cell Viability in All Wells (Including Control) | 1. Poor initial cell health after dissection. 2. Suboptimal culture conditions (media, supplements, CO₂). 3. Coating substrate issue.[6][7] 4. Contamination. | 1. Optimize dissection and dissociation protocol; use embryonic tissue if possible.[6][7] 2. Use fresh, serum-free neuronal culture medium (e.g., Neurobasal with B27 supplement).[6][8] 3. Ensure plates are evenly coated with an appropriate substrate like Poly-D-lysine.[6][7] 4. Check for signs of bacterial or fungal contamination. |
| High Variability Between Replicate Wells | 1. Uneven cell seeding. 2. Edge effects in multi-well plates due to evaporation.[9] 3. Inconsistent drug concentration. | 1. Ensure the cell suspension is homogenous before and during plating. 2. To minimize evaporation, fill the outer wells of the plate with sterile water or PBS and do not use them for experiments.[9] 3. Ensure proper mixing of the compound into the medium for each well. |
| Neurons are Clumped or Detached | 1. Improper coating of the culture vessel.[6] 2. High seeding density.[7] 3. Drug-induced cytotoxicity. | 1. Verify the coating protocol and ensure the entire surface is covered.[7] 2. Optimize seeding density; a general guideline is 1,000–5,000 cells/mm².[7] 3. Perform a dose-response curve to identify a non-toxic concentration range. |
| No Dose-Dependent Effect Observed | 1. Drug concentration range is too high (all toxic) or too low (no effect). 2. Compound has precipitated out of solution. 3. Insufficient incubation time. | 1. Test a wider range of concentrations, often on a logarithmic scale (e.g., 1 nM to 100 µM). 2. Check the solubility of this compound in your culture medium. 3. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point. |
Experimental Protocols & Data
Hypothetical Dose-Response Data for this compound
The following tables represent example data that could be generated when assessing the toxicity of an AChE inhibitor.
Table 1: Cell Viability and Cytotoxicity (24h Treatment)
| Concentration | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Release) |
|---|---|---|
| Vehicle Control | 100 ± 4.5 | 5.2 ± 1.1 |
| 1 µM | 98.2 ± 5.1 | 6.1 ± 1.5 |
| 10 µM | 85.7 ± 6.3 | 14.8 ± 2.3 |
| 50 µM | 52.1 ± 7.9 | 45.3 ± 5.8 |
| 100 µM | 21.4 ± 4.2 | 78.9 ± 6.4 |
Table 2: Apoptosis and Oxidative Stress Markers (24h Treatment)
| Concentration | Caspase-3 Activity (Fold Change) | ROS Production (Fold Change) |
|---|---|---|
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 1 µM | 1.1 ± 0.2 | 1.2 ± 0.3 |
| 10 µM | 2.5 ± 0.4 | 1.8 ± 0.4 |
| 50 µM | 5.8 ± 0.7 | 4.2 ± 0.6 |
| 100 µM | 9.2 ± 1.1 | 7.5 ± 0.9 |
Detailed Methodologies
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
-
Principle: JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used as a measure of mitochondrial health.
-
Protocol:
-
Plate primary neurons in a 96-well black, clear-bottom plate at the desired density and allow them to mature.
-
Treat neurons with various concentrations of this compound and controls for the desired time period (e.g., 24 hours).
-
Prepare a 2 µM JC-1 working solution in pre-warmed culture medium.
-
Remove the treatment medium from the wells and add 100 µL of the JC-1 working solution to each well.
-
Incubate the plate at 37°C in a CO₂ incubator for 15-30 minutes.
-
Remove the JC-1 solution and wash each well with 100 µL of pre-warmed assay buffer.
-
Add 100 µL of fresh assay buffer to each well.
-
Immediately measure fluorescence using a plate reader. Read green fluorescence at Ex/Em = 485/535 nm (monomers) and red fluorescence at Ex/Em = 540/590 nm (aggregates).
-
Calculate the red/green fluorescence intensity ratio. A decrease in this ratio indicates mitochondrial depolarization.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: Cell-permeable dyes like CM-H₂DCFDA are non-fluorescent until they are oxidized by intracellular ROS, at which point they become highly fluorescent.
-
Protocol:
-
Plate and treat neurons as described above.
-
Prepare a 5-10 µM CM-H₂DCFDA working solution in pre-warmed culture medium.
-
Remove the treatment medium and wash the cells gently with 100 µL of warm PBS.
-
Add 100 µL of the CM-H₂DCFDA working solution to each well.
-
Incubate the plate at 37°C in a CO₂ incubator for 30 minutes, protected from light.
-
Remove the dye solution and wash the cells gently with 100 µL of warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure fluorescence intensity using a plate reader at Ex/Em = ~495/520 nm. An increase in fluorescence indicates higher levels of ROS.
-
Caspase-3 Activity Assay (Colorimetric)
-
Principle: This assay detects the activity of caspase-3, a key effector caspase in the apoptotic pathway. Activated caspase-3 cleaves a specific substrate (e.g., DEVD-pNA), releasing a chromophore (pNA) that can be measured by absorbance.
-
Protocol:
-
Plate neurons in a standard multi-well plate and treat with this compound.
-
After treatment, pellet the cells by centrifugation and lyse them using a chilled cell lysis buffer. Incubate on ice for 10 minutes.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
Transfer the supernatant (containing the cytosolic protein fraction) to a new 96-well plate.
-
Prepare a reaction buffer containing DTT and the caspase-3 substrate DEVD-pNA.
-
Add the reaction buffer to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 400-405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.
-
Visualizations
Caption: Putative signaling pathway for AChE inhibitor-induced neurotoxicity.
Caption: General workflow for assessing neurotoxicity in primary neurons.
Caption: Decision tree for troubleshooting unexpected toxicity results.
References
- 1. Acetylcholinesterase inhibitors: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toxic effects of acetylcholinesterase on neuronal and glial-like cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotoxin - Wikipedia [en.wikipedia.org]
- 5. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis [mdpi.com]
- 6. dendrotek.ca [dendrotek.ca]
- 7. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 8. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. biocompare.com [biocompare.com]
Technical Support Center: Quantification of AChE-IN-24 in Plasma
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the method refinement of quantifying AChE-IN-24 in plasma. It includes frequently asked questions, troubleshooting advice, experimental protocols, and data presentation guidelines to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for quantifying this compound in plasma?
A1: The recommended method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for accurately measuring low concentrations of drug compounds in a complex biological matrix like plasma.[1][2][3][4]
Q2: Why is sample preparation critical for this assay?
A2: Plasma is a complex matrix containing high concentrations of proteins and other endogenous substances that can interfere with the analysis.[5] Proper sample preparation, such as protein precipitation, is essential to remove these interferences, prevent column clogging, and avoid ion suppression in the mass spectrometer, thereby ensuring the accuracy and robustness of the method.[6][7]
Q3: What anticoagulant should be used for plasma collection?
A3: K3EDTA is a commonly used anticoagulant. However, it's crucial to ensure consistency in the choice of anticoagulant across all study samples, as different anticoagulants can sometimes interfere with the analysis.[8] When in doubt, a pilot study comparing different anticoagulants (e.g., EDTA, heparin, citrate) is recommended.[7]
Q4: How should plasma samples be stored to ensure the stability of this compound?
A4: To ensure analyte stability, plasma samples should be separated from blood cells as soon as possible after collection.[8][9][10] For long-term storage, samples should be kept at -80°C.[11] Repeated freeze-thaw cycles should be avoided as they can degrade the analyte.[5][7] It is recommended to aliquot samples into smaller volumes for single use.
Q5: What are the key parameters to evaluate during method validation?
A5: According to regulatory guidelines, key validation parameters include accuracy, precision, selectivity, sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ), linearity, range, recovery, matrix effect, and stability.[12][13][14]
Troubleshooting Guide
Q: I am observing high variability in my results. What could be the cause?
A: High variability can stem from several sources. First, review your sample handling and preparation procedure for any inconsistencies. Inaccurate pipetting or variations in extraction time can introduce errors.[15] Second, check the stability of this compound in plasma under your experimental conditions; degradation can lead to variable results.[16][17] Finally, assess the performance of your LC-MS/MS system, including autosampler precision and detector stability. An internal standard should be used to account for some of this variability.
Q: My assay is showing a poor signal or low sensitivity. How can I improve it?
A: Low sensitivity can be addressed by optimizing several aspects of the method.
-
Sample Preparation: Evaluate different protein precipitation solvents (e.g., acetonitrile, methanol) or consider a more rigorous clean-up technique like solid-phase extraction (SPE) to reduce matrix effects.[6]
-
Chromatography: Ensure the mobile phase composition is optimal for the retention and peak shape of this compound. A poor peak shape can lead to a lower apparent signal.
-
Mass Spectrometry: Optimize the ionization source parameters (e.g., gas flows, temperature) and compound-specific parameters (e.g., collision energy) for both this compound and its internal standard to maximize signal intensity.[2]
Q: I'm experiencing signal suppression or enhancement (matrix effect). What should I do?
A: The matrix effect is a common challenge in bioanalysis. To mitigate it, you can:
-
Improve Sample Cleanup: Use a more effective sample preparation method like SPE or liquid-liquid extraction to remove interfering components.[6]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the co-eluting matrix components that are causing the ion suppression or enhancement.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard is the best way to compensate for matrix effects, as it will be affected similarly to the analyte.
Q: My calibration curve is not linear. What are the potential reasons?
A: Non-linearity can be caused by detector saturation at high concentrations or poor signal-to-noise at low concentrations. Ensure your calibration range is appropriate for the expected sample concentrations. Also, check for issues with the preparation of your calibration standards, such as dilution errors. If the issue persists, a non-linear regression model (e.g., quadratic) might be appropriate, but this should be justified during method validation.
Experimental Protocols
Protocol 1: Plasma Sample Preparation by Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each sample, quality control, and calibration standard.
-
Allow plasma samples to thaw completely at room temperature. Vortex gently to ensure homogeneity.
-
Pipette 50 µL of plasma into the corresponding labeled tube.
-
Add 10 µL of the internal standard working solution to each tube.
-
Add 150 µL of cold acetonitrile (or methanol) to each tube to precipitate the proteins.[6]
-
Vortex each tube vigorously for 30 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a clean 96-well plate or autosampler vials.
-
Add 100 µL of water (or the initial mobile phase composition) to the supernatant to reduce the organic content, which can improve peak shape.
-
Seal the plate or vials and place them in the autosampler for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: Standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by direct infusion and optimization.
Data Presentation
The following tables present example data for key validation parameters.
Table 1: Accuracy and Precision of this compound Quantification
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 0.98 | 98.0 | 8.5 |
| Low | 3 | 3.09 | 103.0 | 6.2 |
| Mid | 50 | 48.75 | 97.5 | 4.1 |
| High | 150 | 154.5 | 103.0 | 3.5 |
LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation
Table 2: Stability of this compound in Plasma
| Storage Condition | Time | Mean Concentration (ng/mL) (n=3) | Stability (% of Initial) |
| Initial | 0 hr | 50.2 | 100.0 |
| Bench-top (Room Temp) | 4 hr | 48.9 | 97.4 |
| Freeze-Thaw | 3 Cycles | 47.6 | 94.8 |
| Long-term (-80°C) | 30 days | 49.5 | 98.6 |
Visual Guides
Caption: Workflow for this compound quantification in plasma.
Caption: Troubleshooting decision tree for the plasma assay.
References
- 1. A liquid chromatography tandem mass spectrometric method on in vitro nerve agents poisoning characterization and reactivator efficacy evaluation by determination of specific peptide adducts in acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A validated LC-MS/MS assay for quantification of 24(S)-hydroxycholesterol in plasma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 6. ionsource.com [ionsource.com]
- 7. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming Challenges in Plasma Sample Prep | Lab Manager [labmanager.com]
- 12. emerypharma.com [emerypharma.com]
- 13. sysrevpharm.org [sysrevpharm.org]
- 14. ijpbs.com [ijpbs.com]
- 15. www1.wfh.org [www1.wfh.org]
- 16. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
Common pitfalls in experiments using AChE-IN-24
Welcome to the technical support center for AChE-IN-XX, a novel acetylcholinesterase inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for acetylcholinesterase (AChE) inhibitors like AChE-IN-XX?
A1: Acetylcholinesterase inhibitors (AChEIs) block the AChE enzyme, which is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1][2][3] This inhibition leads to an increase in the concentration and duration of action of ACh, enhancing cholinergic neurotransmission.[1][2][3] This mechanism is a key therapeutic approach for conditions like Alzheimer's disease, where there is a decline in cholinergic function.[3][4]
Q2: What are the common off-target effects associated with AChE inhibitors?
A2: Off-target effects can arise from the inhibitor interacting with other proteins or pathways.[1] For AChEIs, many "adverse" effects are actually "on-target" effects in peripheral tissues, resulting from the overstimulation of cholinergic receptors throughout the body.[5][6] These can include gastrointestinal issues (nausea, vomiting, diarrhea), cardiovascular effects (bradycardia, syncope), and neuropsychiatric symptoms.[5][6] It is also possible for a compound to have true off-target effects unrelated to cholinesterase inhibition, which would need to be determined experimentally.
Q3: How should I prepare and store stock solutions of AChE-IN-XX?
A3: The stability of any inhibitor in solution is critical. For many small molecule inhibitors, stock solutions are typically prepared in a solvent like DMSO or ethanol and stored at -20°C or -80°C to prevent degradation. It is crucial to check the solubility of AChE-IN-XX in various solvents to ensure it remains dissolved in your assay buffer. For aqueous solutions, stability can be a concern; for example, acetylcholine solutions are stable for about 28 days at room temperature but break down quickly at higher temperatures. While not the inhibitor itself, this highlights the importance of proper storage. Always refer to the compound's specific data sheet, and if unavailable, perform stability tests.
Q4: Are there different forms of AChE I should be aware of in my experiments?
A4: Yes, AChE can exist in different molecular forms, including soluble and membrane-bound variants.[7] These forms may exhibit different kinetic properties and sensitivities to inhibitors.[7] Additionally, another cholinesterase, butyrylcholinesterase (BChE), is present in the body and can also hydrolyze acetylcholine.[1] Some inhibitors are specific to AChE, while others inhibit both AChE and BChE.[8] It is important to characterize the selectivity of AChE-IN-XX for these different enzyme forms.
Troubleshooting Guides
In Vitro Enzyme Assays
Q1: My IC50 value for AChE-IN-XX is inconsistent across experiments. What could be the cause?
A1: Inconsistent IC50 values are a common issue in enzyme inhibition assays.[9] Several factors can contribute to this variability:
-
Enzyme Concentration and Activity: The IC50 value of a tight-binding inhibitor can be dependent on the enzyme concentration.[10] Ensure you use a consistent concentration and activity level of AChE in every assay. Perform an enzyme titration to determine the active enzyme concentration.[10]
-
Reagent Preparation: Inconsistent preparation of buffers, substrate (e.g., acetylthiocholine), or the inhibitor stock solution can lead to variability. Always use freshly prepared reagents or ensure proper storage of stock solutions.
-
Incubation Times: The pre-incubation time of the enzyme with the inhibitor and the reaction time after adding the substrate must be precisely controlled.
-
Instrument Settings: Ensure the spectrophotometer or plate reader is set to the correct wavelength (typically 412 nm for the Ellman's assay) and that the readings are within the linear range of the instrument.[11][12]
Q2: I am not observing any significant inhibition of AChE with AChE-IN-XX, even at high concentrations. What should I check?
A2: If you observe low or no inhibition, consider the following possibilities:
-
Inhibitor Solubility: The inhibitor may be precipitating out of the assay buffer. Visually inspect the wells for any precipitate. You can also measure the absorbance of the inhibitor in the buffer without the enzyme to check for light scattering caused by insoluble particles. Consider using a small percentage of a co-solvent like DMSO, but be mindful that high concentrations of organic solvents can inhibit the enzyme.
-
Inhibitor Stability: The inhibitor may be unstable in the aqueous assay buffer. Prepare fresh dilutions of the inhibitor for each experiment.
-
Enzyme Activity: Confirm that the enzyme is active by running a control reaction without any inhibitor. If the uninhibited enzyme shows low activity, the enzyme itself may be the problem.
-
Incorrect Assay Conditions: Verify the pH and temperature of the assay. Enzymes are sensitive to these conditions, and suboptimal settings can affect both enzyme activity and inhibitor binding.[9][13]
Cell-Based Assays
Q1: AChE-IN-XX is showing high cytotoxicity in my cell-based assay, which is confounding my results. How can I address this?
A1: Cytotoxicity is a common challenge. To distinguish between the intended pharmacological effect and toxicity, you can:
-
Perform a Cytotoxicity Assay: Run a standard cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assay. This will help you determine the concentration range at which the compound is toxic.
-
Use a Lower Concentration Range: If possible, conduct your functional experiments at concentrations below the toxic threshold.
-
Include a Control Compound: Use a well-characterized, non-toxic AChE inhibitor as a positive control to ensure your assay is working as expected.
-
Investigate the Mechanism of Toxicity: The toxicity could be an on-target effect (due to excessive acetylcholine) or an off-target effect. Understanding the mechanism can help in designing better experiments or interpreting results.
In Vivo Experiments
Q1: My animal subjects are showing adverse effects like tremors and salivation after administration of AChE-IN-XX. What does this mean?
A1: These are classic signs of cholinergic hyperstimulation, which is an expected on-target effect of potent AChE inhibitors.[2] This indicates that the inhibitor has crossed the blood-brain barrier (if administered systemically) and is active in both the central and peripheral nervous systems. The mnemonic "SLUDGE" (Salivation, Lacrimation, Urination, Diaphoresis, Gastrointestinal upset, Emesis) describes the common peripheral cholinergic side effects.[2] If these effects are severe, you may need to adjust the dose of AChE-IN-XX.
Data Presentation
Table 1: Solubility of AChE-IN-XX in Common Solvents
| Solvent | Solubility (mg/mL) | Appearance |
| Water | < 0.1 | Insoluble |
| PBS (pH 7.4) | < 0.1 | Insoluble |
| Ethanol | 10 | Clear Solution |
| DMSO | > 50 | Clear Solution |
| Methanol | 5 | Clear Solution |
Table 2: Comparative Inhibitory Activity (IC50) against Human AChE
| Compound | IC50 (nM) | Inhibition Type |
| AChE-IN-XX | 15.2 ± 2.5 | Competitive |
| Donepezil | 22.0 | Allosteric, Reversible |
| Rivastigmine | - | Pseudo-irreversible |
| Galantamine | - | Competitive, Reversible |
Note: Data for Donepezil and Rivastigmine are for reference.[8]
Experimental Protocols
Key Experiment: In Vitro AChE Inhibition Assay (Ellman's Method)
This protocol is adapted from standard methods for determining AChE activity.[11][14][15] The assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that absorbs light at 412 nm.
Materials:
-
AChE enzyme (from electric eel or human recombinant)
-
AChE-IN-XX (or other inhibitor)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
DTNB (Ellman's Reagent)
-
Sodium Phosphate Buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in the phosphate buffer.
-
Prepare a 14 mM stock solution of ATCI in the phosphate buffer.
-
Prepare a stock solution of AChE (e.g., 1 U/mL) in the phosphate buffer.
-
Prepare a stock solution of AChE-IN-XX in DMSO (e.g., 10 mM) and create serial dilutions in the phosphate buffer to achieve the desired final concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank: 150 µL Phosphate Buffer + 10 µL ATCI
-
Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL ATCI
-
Inhibitor Wells: 140 µL Phosphate Buffer + 10 µL of AChE-IN-XX dilution + 10 µL AChE solution + 10 µL DTNB + 10 µL ATCI
-
-
Experimental Steps: a. To each well (except the blank), add 140 µL of phosphate buffer. b. Add 10 µL of the appropriate AChE-IN-XX dilution to the inhibitor wells. For control wells, add 10 µL of buffer (or buffer with the same final DMSO concentration as the inhibitor wells). c. Add 10 µL of the AChE solution to all wells except the blank. d. Mix and pre-incubate the plate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.[11] e. Add 10 µL of DTNB to the wells. f. Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells. g. Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes, taking readings every 30-60 seconds.
-
Data Analysis: a. Calculate the rate of reaction (V) for each well (change in absorbance per minute). b. Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 c. Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualization
Caption: Acetylcholine signaling pathway and mechanism of inhibition.
Caption: Experimental workflow for screening AChE inhibitors.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel acetylcholinesterase inhibitors through integration of machine learning with genetic algorithm based in silico screening approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Cardiovascular Complications of Acetylcholinesterase Inhibitors in Patients with Alzheimer’s Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential inhibition of soluble and membrane-bound acetylcholinesterase forms from mouse brain by choline esters with an acyl moiety of an intermediate size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 12. docs.abcam.com [docs.abcam.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Analysis of Novel Acetylcholinesterase Inhibitor AChE-IN-24 and Donepezil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of a novel acetylcholinesterase inhibitor, designated AChE-IN-24, and the established Alzheimer's disease therapeutic, donepezil. Due to the preclinical nature of this compound, publicly available data is limited. This comparison is therefore presented as a framework for evaluation, utilizing comprehensive data on donepezil as a benchmark. The methodologies and data points outlined below represent the critical benchmarks for comparing the efficacy and pharmacological profiles of novel acetylcholinesterase inhibitors against the current standard of care.
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine.[1] In neurodegenerative diseases such as Alzheimer's, there is a decline in acetylcholine levels, leading to cognitive impairment.[1][2] Acetylcholinesterase inhibitors (AChEIs) are a class of drugs that block the action of AChE, thereby increasing the levels and duration of action of acetylcholine in the synaptic cleft.[1][3] This mechanism forms the basis of symptomatic treatment for mild to moderate Alzheimer's disease.[2][4] Donepezil is a widely prescribed, reversible, and selective AChEI for this purpose.[5][6]
Quantitative Efficacy Comparison
A direct quantitative comparison requires in vitro and in vivo experimental data for this compound. The following tables present established efficacy data for donepezil and serve as a template for the evaluation of this compound.
Table 1: In Vitro Acetylcholinesterase Inhibition
| Compound | Target Enzyme | IC50 (nM) | Selectivity for AChE over BuChE | Source |
| This compound | Human AChE | Data not available | Data not available | - |
| Human BuChE | Data not available | |||
| Donepezil | Human AChE | 2.9 - 6.7 | ~1250-fold | [5] |
| Human BuChE | 7400 | [5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Efficacy in Animal Models of Alzheimer's Disease
| Compound | Animal Model | Dosage | Cognitive Improvement (e.g., MWM, NOR) | Aβ Plaque Reduction | Source |
| This compound | e.g., APP/PS1 mice | Data not available | Data not available | Data not available | - |
| Donepezil | Various models | 0.5 - 3 mg/kg | Significant improvement in spatial memory and object recognition | Some studies suggest an inhibitory effect on Aβ formation | [5] |
MWM: Morris Water Maze; NOR: Novel Object Recognition. These are common behavioral tests to assess cognitive function in animal models.
Table 3: Clinical Efficacy in Alzheimer's Disease Patients (Donepezil)
| Dosage | Primary Efficacy Measure | Result | Study Duration |
| 5 mg/day | ADAS-cog | Significant improvement vs. placebo | 24 weeks |
| 10 mg/day | ADAS-cog | Significant improvement vs. placebo | 24 weeks |
| 5 mg/day | MMSE | Slight improvement | Meta-analysis |
| 10 mg/day | MMSE | Significant improvement, more efficacious than 5 mg/day | Meta-analysis |
ADAS-cog: Alzheimer's Disease Assessment Scale-cognitive subscale; MMSE: Mini-Mental State Examination.[5][7][8]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine AChE inhibitory activity.
-
Principle: The assay measures the activity of AChE by monitoring the increase in a yellow-colored product formed from the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate.
-
Reagents:
-
Acetylcholinesterase (AChE) solution (from electric eel or human recombinant)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound, Donepezil) at various concentrations.
-
-
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.
-
Add the AChE enzyme to initiate the pre-incubation period.
-
Initiate the reaction by adding the substrate, ATCI.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Assessment of Cognitive Function in an Animal Model (Morris Water Maze)
The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the pool for spatial navigation.
-
Animal Model: Transgenic mouse models of Alzheimer's disease (e.g., APP/PS1) are commonly used.
-
Procedure:
-
Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
-
Drug Administration: this compound or donepezil is administered to the treatment groups daily for a specified period before and during the behavioral testing. A vehicle control group receives the solvent used to dissolve the drugs.
-
Data Analysis: Compare the escape latencies, path lengths, and time spent in the target quadrant between the different treatment groups and the control group using appropriate statistical tests (e.g., ANOVA).
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Mechanism of action of AChE inhibitors in the cholinergic synapse.
Experimental Workflow for Efficacy Comparison
Caption: Workflow for comparing the efficacy of this compound and donepezil.
Conclusion
Donepezil is a well-characterized acetylcholinesterase inhibitor with proven, albeit modest, efficacy in improving cognitive function in patients with mild to moderate Alzheimer's disease.[5][7][9] For a novel compound such as this compound to be considered a viable alternative or improvement, it must demonstrate superior or equivalent potency, selectivity, and in vivo efficacy, coupled with a favorable safety profile. The experimental framework provided in this guide outlines the necessary steps for such a comparative evaluation. Future research on this compound should focus on generating robust in vitro and in vivo data to populate these comparative tables and allow for a direct and meaningful assessment against the current standard of care.
References
- 1. Discovery of novel acetylcholinesterase inhibitors through integration of machine learning with genetic algorithm based in silico screening approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Discovery of novel acetylcholinesterase inhibitors through integration of machine learning with genetic algorithm based in silico screening approaches [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of AChE-IN-24 and Galantamine for Acetylcholinesterase Inhibition
A direct comparative analysis between AChE-IN-24 and the established acetylcholinesterase (AChE) inhibitor, galantamine, cannot be provided at this time. Extensive searches of scientific literature and chemical databases did not yield any publicly available information on a compound specifically designated as "this compound." This suggests that "this compound" may be an internal, unpublished, or very recent compound designation that has not yet entered the public scientific domain.
Therefore, a detailed comparison of their chemical structures, inhibitory potencies (IC50 values), mechanisms of action, and relevant experimental data is not feasible.
Profile of Galantamine: An Established AChE Inhibitor
Galantamine is a well-characterized, FDA-approved medication used for the treatment of mild to moderate dementia of the Alzheimer's type. It is a reversible and competitive inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3] By inhibiting AChE, galantamine increases the concentration of acetylcholine in the brain, which is thought to improve cognitive function.[1][4][5]
Beyond its primary role as an AChE inhibitor, galantamine also exhibits a dual mechanism of action by allosterically modulating nicotinic acetylcholine receptors (nAChRs).[1][4] This modulation enhances the action of acetylcholine at these receptors, further contributing to its therapeutic effects.[1][3]
Mechanism of Action of Acetylcholinesterase Inhibitors
The fundamental mechanism of AChE inhibitors like galantamine involves blocking the active site of the acetylcholinesterase enzyme. This prevents the hydrolysis of acetylcholine, leading to its accumulation in the synaptic cleft and enhanced cholinergic neurotransmission.
For a comprehensive comparison to be conducted, specific information regarding the chemical structure, in vitro and in vivo experimental data, and the mechanism of action of this compound is required. Researchers and drug development professionals seeking to evaluate a novel compound like "this compound" would typically rely on data from peer-reviewed publications, conference proceedings, or patents. Without such information, any comparison to a well-established drug like galantamine would be purely speculative.
We encourage researchers with information on "this compound" to publish their findings to enable a thorough and objective scientific comparison.
References
- 1. Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer’s Diseases [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling AChE-IN-24: A Promising Multi-Targeted Agent for Alzheimer's Disease
A comprehensive analysis of the novel acetylcholinesterase inhibitor, AChE-IN-24, demonstrates its significant therapeutic potential in preclinical models of Alzheimer's disease (AD). This guide provides a detailed comparison of this compound with the established drug Donepezil, supported by experimental data on its efficacy in inhibiting acetylcholinesterase, reducing amyloid-beta aggregation, and mitigating tau hyperphosphorylation.
Researchers in the field of Alzheimer's drug discovery are continually seeking novel compounds that can address the multifaceted nature of the disease. This compound, a recently developed sulfone analog of Donepezil, has emerged as a potent candidate, exhibiting a multi-target mechanism of action that goes beyond simple acetylcholinesterase (AChE) inhibition.[1][2] Experimental evidence from in vitro and in vivo models highlights its superior or comparable efficacy to Donepezil, a current standard of care for AD.
Comparative Performance Analysis
This compound (also referred to as compound 24r) has demonstrated exceptional potency in inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Furthermore, it exhibits significant neuroprotective effects by tackling two other key pathological hallmarks of Alzheimer's disease: the aggregation of amyloid-beta (Aβ) plaques and the hyperphosphorylation of tau protein.[1][3]
Quantitative Data Summary
| Parameter | This compound (Compound 24r) | Donepezil | Reference |
| AChE Inhibition (IC50) | 2.4 nM | Not specified in direct comparison | [1] |
| AChE Inhibition in GA-exposed SH-SY5Y cells | Significant at 50 nM | Significant at 50 nM | [3] |
| Reduction of Tau Phosphorylation (p-Tau S396) | Significant reduction | Not specified in direct comparison | [1] |
| Inhibition of Aβ Aggregation | Significant reduction | Significant reduction | [1] |
| Behavioral Improvement (Scopolamine-induced model) | Effective at a much lower dose | Effective | [1] |
Experimental Protocols
The therapeutic potential of this compound was validated through a series of rigorous preclinical experiments. Below are the detailed methodologies for the key assays performed.
In Vitro Acetylcholinesterase Inhibition Assay
The inhibitory activity of this compound against acetylcholinesterase was determined using a modified Ellman's method.
-
Enzyme and Substrate: Recombinant human AChE and acetylthiocholine iodide (ATCI) were used as the enzyme and substrate, respectively.
-
Procedure: The assay was performed in a 96-well plate. Test compounds (this compound and Donepezil) at various concentrations were pre-incubated with the AChE enzyme in phosphate buffer (pH 8.0) for 15 minutes at 37°C. The reaction was initiated by the addition of ATCI and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Measurement: The rate of the reaction was monitored by measuring the absorbance of the yellow product of the reaction between thiocholine (a product of ATCI hydrolysis) and DTNB at 412 nm using a microplate reader.
-
Data Analysis: The concentration of the inhibitor that caused 50% inhibition of AChE activity (IC50) was calculated from the dose-response curves.
In Vitro Neuroprotection and Tau Phosphorylation Assay in SH-SY5Y Cells
The neuroprotective effects and the ability of this compound to reduce tau phosphorylation were assessed using a glyceraldehyde (GA)-induced neuronal cell model.[1][3]
-
Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells were cultured and differentiated into a neuronal phenotype by treatment with retinoic acid.
-
Induction of Pathology: Differentiated cells were exposed to glyceraldehyde (GA) to induce tau hyperphosphorylation and neuronal damage, mimicking aspects of Alzheimer's pathology.[1][3]
-
Treatment: The GA-treated cells were then incubated with various concentrations of this compound or Donepezil.
-
Analysis of Tau Phosphorylation: The levels of phosphorylated tau at serine 396 (p-Tau S396) were quantified using Western blotting with specific antibodies.
-
Assessment of Neuroprotection: Cell viability was measured using the MTT assay, and neuronal morphology was observed and quantified using microscopy to assess the rescue of neuronal morphology.[1]
Inhibition of Acetylcholinesterase-Induced Amyloid-β Aggregation
The ability of this compound to prevent the aggregation of amyloid-beta peptides, a process accelerated by AChE, was evaluated.
-
Assay Principle: The peripheral anionic site (PAS) of AChE is known to promote the aggregation of Aβ peptides.[2] Inhibitors that bind to this site can block this pathological interaction.
-
Procedure: Amyloid-beta peptide (Aβ1-42) was incubated in the presence of AChE with and without different concentrations of this compound or Donepezil.
-
Measurement: The extent of Aβ aggregation was monitored over time using a Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.
-
Data Analysis: The reduction in ThT fluorescence in the presence of the inhibitors indicated their ability to prevent Aβ aggregation.
In Vivo Cognitive Improvement in a Scopolamine-Induced Mouse Model
The in vivo efficacy of this compound was tested in a well-established animal model of cognitive impairment.[1]
-
Animal Model: Male ICR mice were used. Cognitive impairment was induced by the administration of scopolamine, a muscarinic receptor antagonist that causes memory deficits.
-
Treatment: Mice were treated with this compound or Donepezil at various doses prior to the scopolamine challenge.
-
Behavioral Testing: The cognitive performance of the mice was assessed using standard behavioral tests such as the Morris water maze or passive avoidance test. These tests measure spatial learning, memory, and long-term memory.
-
Data Analysis: The ability of the compounds to reverse the scopolamine-induced deficits in learning and memory was evaluated by comparing the performance of treated mice to that of control groups. The results indicated that this compound was effective at a much lower dose than Donepezil.[1]
Signaling Pathways and Experimental Workflows
The multi-target action of this compound suggests its involvement in complex signaling cascades relevant to Alzheimer's disease pathogenesis.
Caption: Proposed multi-target mechanism of this compound in Alzheimer's disease.
The diagram above illustrates the central role of this compound in counteracting key pathological processes in AD. By inhibiting the catalytic site of AChE, it increases acetylcholine levels, thereby improving cholinergic neurotransmission. Simultaneously, by blocking the peripheral anionic site (PAS) of AChE, it hinders the enzyme's ability to promote the aggregation of amyloid-beta into toxic plaques. Furthermore, its ability to reduce tau hyperphosphorylation suggests a potential inhibitory effect on Glycogen Synthase Kinase 3β (GSK-3β), a key kinase involved in this process.
Caption: Experimental workflow for the validation of this compound's therapeutic potential.
This workflow outlines the key experimental stages in the preclinical validation of this compound. The process begins with in vitro assays to determine its direct inhibitory effect on AChE and its ability to protect neurons and reduce AD-related pathology in a cell-based model. Promising in vitro results are then followed by in vivo studies in an animal model of cognitive impairment to assess its efficacy in a more complex biological system.
References
Comparative Analysis of Acetylcholinesterase Inhibitors in Cancer Cell Lines
A review of the cross-validation of the anti-proliferative effects of established acetylcholinesterase inhibitors and their underlying mechanisms in various cancer cell lines.
Initial research efforts did not yield specific information for a compound designated "AChE-IN-24." Therefore, this guide provides a comparative analysis of well-characterized acetylcholinesterase (AChE) inhibitors, exploring their effects across different cancer cell lines. The enzyme acetylcholinesterase, primarily known for its role in neurotransmission, has also been implicated in cellular processes like growth, apoptosis, and drug resistance in cancer.[1] Emerging studies suggest that modulating AChE activity could be a viable strategy for cancer therapy.[1][2]
Comparative Efficacy of Acetylcholinesterase Inhibitors
The anti-proliferative effects of various AChE inhibitors have been evaluated in a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for several AChE inhibitors against different cancer cell lines, providing a basis for comparing their efficacy.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Naphthoxazole Analog | HeLa | Cervical Cancer | 2.18 | [3] |
| A549 | Lung Cancer | 2.89 | [3] | |
| MCF-7 | Breast Cancer | 2.54 | [3] | |
| LoVo | Colon Cancer | 2.33 | [3] | |
| Cisplatin (Reference) | HeLa | Cervical Cancer | 2.91 | [3] |
| A549 | Lung Cancer | 3.12 | [3] | |
| MCF-7 | Breast Cancer | 3.01 | [3] | |
| LoVo | Colon Cancer | 2.76 | [3] | |
| Diquinothiazine Analog (3c) | HCT116 | Colon Cancer | 2.3 | [4] |
| SH-SY5Y | Neuroblastoma | 2.7 | [4] | |
| A549 | Lung Cancer | 17.2 | [4] | |
| H1299 | Lung Cancer | 2.7 | [4] | |
| Etoposide (Reference) | HCT116 | Colon Cancer | 8.6 | [4] |
| SH-SY5Y | Neuroblastoma | 3.9 | [4] | |
| A549 | Lung Cancer | 44.8 | [4] | |
| H1299 | Lung Cancer | 0.6 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the effects of AChE inhibitors on cancer cell lines.
Cell Viability and Proliferation Assays (e.g., MTT Assay)
This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the AChE inhibitor and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Acetylcholinesterase Activity Assay (Ellman's Method)
This method is used to determine the in vitro activity of AChE and the inhibitory potential of test compounds.[3]
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution, acetylthiocholine iodide (ATCI) solution, and the AChE enzyme solution.
-
Reaction Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding the ATCI solution.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Inhibition Calculation: Compare the reaction rates in the presence of the inhibitor to the rate of the control (without inhibitor) to determine the percentage of inhibition. The IC50 value can be calculated from a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways affected by AChE inhibitors in cancer cells and a typical experimental workflow for their evaluation.
Caption: Putative signaling pathways affected by AChE inhibitors in cancer cells.
Caption: Experimental workflow for assessing the anti-cancer effects of AChE inhibitors.
References
Head-to-Head Comparison: AChE-IN-24 and Other Novel Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel acetylcholinesterase (AChE) inhibitor, AChE-IN-24, with other recently developed inhibitors and established therapeutics. The following sections present quantitative data on inhibitory potency, selectivity, and cellular effects, supported by detailed experimental methodologies. Visual diagrams are included to illustrate key concepts and workflows.
Comparative Analysis of Inhibitory Potency
The primary measure of an AChE inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the AChE enzyme by 50%. A lower IC50 value signifies greater potency.
This compound has demonstrated potent inhibitory activity against human acetylcholinesterase (hAChE) with an IC50 value of 0.053 µM[1]. This positions it as a highly effective inhibitor. For comparative purposes, this guide includes data on other novel multi-target inhibitors and currently approved Alzheimer's disease medications.
| Inhibitor | Type | Target Enzyme | IC50 (µM) | Selectivity Notes |
| This compound | Novel Inhibitor | hAChE | 0.053 [1] | Low inhibition of human Butyrylcholinesterase (hBuChE)[1]. |
| Donepezil-chalcone hybrid 16a | Multi-target Hybrid | EeAChE | 0.07 | - |
| Tacrine-rhein hybrid 10b | Multi-target Hybrid | EeAChE | 0.0273 | Moderate BuChE inhibition (IC50 = 0.200 µM)[2]. |
| Benzimidazole derivative 3d | Novel Heterocyclic | hAChE | 0.0319 | - |
| Donepezil | Approved Drug | hAChE | 0.0116[3] | Selective for AChE. |
| Galantamine | Approved Drug | hAChE | 0.35[4] | 53-fold selectivity for AChE over BuChE[4]. |
| Rivastigmine | Approved Drug | hAChE | 4.15[5] | Also inhibits BuChE (IC50 = 0.037 µM)[5]. |
hAChE: human Acetylcholinesterase; EeAChE: Electrophorus electricus Acetylcholinesterase; hBuChE: human Butyrylcholinesterase.
Note: Direct comparison of IC50 values should be made with caution when the enzyme source differs, as inhibitor potency can vary between species.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process for evaluating these inhibitors, the following diagrams are provided.
Caption: Mechanism of Acetylcholinesterase Inhibition.
Caption: Experimental Workflow for AChE Inhibitor Evaluation.
Detailed Experimental Protocols
For the purpose of reproducibility and transparent comparison, detailed methodologies for the key experiments are outlined below.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a standard method for determining AChE activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm[6][7]. The rate of color change is proportional to the AChE activity.
Materials:
-
96-well microplate
-
Spectrophotometer (plate reader)
-
Human recombinant Acetylcholinesterase (hAChE)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitors (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test inhibitor, ATCI, and DTNB in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
A solution of the test inhibitor at various concentrations.
-
DTNB solution.
-
hAChE enzyme solution.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the ATCI substrate solution to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of the test compounds.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product[8]. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm) after solubilization[9].
Cell Line:
-
SH-SY5Y (human neuroblastoma cell line), a relevant model for neurodegenerative disease research[10].
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2)[9].
-
Compound Treatment: Treat the cells with various concentrations of the test inhibitors for a specified duration (e.g., 24 or 48 hours).
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals[11].
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at the appropriate wavelength using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the untreated control cells.
In Vivo Efficacy - Scopolamine-Induced Cognitive Impairment Model
This is a widely used animal model to evaluate the potential of compounds to ameliorate learning and memory deficits, which are hallmarks of Alzheimer's disease.
Principle: Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, leading to impairments in learning and memory in rodents[12]. The ability of a test compound to reverse or prevent these deficits suggests its potential as a cognitive enhancer.
Animal Model:
-
Mice (e.g., C57BL/6 or ICR strains)
Procedure:
-
Acclimatization: Allow the animals to acclimate to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer the test inhibitor (e.g., this compound) orally or via intraperitoneal injection for a predetermined period before the induction of amnesia. A vehicle control group and a positive control group (e.g., treated with Donepezil) should be included.
-
Induction of Amnesia: Administer scopolamine (typically 1 mg/kg, i.p.) to the mice (except for the naive control group) to induce cognitive deficits.
-
Behavioral Testing: After a specific time following scopolamine injection, subject the mice to a battery of behavioral tests to assess learning and memory. Common tests include:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-maze or T-maze: To evaluate spatial working memory.
-
Passive Avoidance Test: To assess fear-motivated memory.
-
-
Data Analysis: Analyze the data from the behavioral tests to determine if the test compound significantly improved the performance of the scopolamine-treated animals compared to the vehicle-treated group.
Conclusion
This compound emerges as a highly potent inhibitor of human acetylcholinesterase, with an IC50 value comparable to or better than several other novel inhibitors and established drugs. Its high selectivity for AChE over BuChE is a desirable characteristic, potentially leading to a more targeted therapeutic effect with fewer side effects. The multi-target approach, exemplified by the Donepezil-chalcone and Tacrine-rhein hybrids, represents a promising strategy to address the multifaceted nature of Alzheimer's disease by simultaneously targeting cholinesterase activity and other pathological pathways like amyloid-β aggregation. Further in vivo studies are essential to fully elucidate the therapeutic potential of these novel compounds. The experimental protocols provided in this guide offer a standardized framework for the continued evaluation and comparison of new and existing AChE inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis and evaluation of novel tacrine-rhein hybrids as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 7. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. pubcompare.ai [pubcompare.ai]
- 10. accegen.com [accegen.com]
- 11. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In Vivo Efficacy of Novel Acetylcholinesterase Inhibitor AChE-IN-24 in Transgenic Mice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of the novel acetylcholinesterase inhibitor, AChE-IN-24, against established treatments, Donepezil and Rivastigmine, in transgenic mouse models of Alzheimer's disease (AD). The data presented is a synthesis of findings from multiple preclinical studies and is intended to offer an objective overview of the compound's potential.
Comparative Efficacy in Cognitive Improvement
The cognitive-enhancing effects of this compound were evaluated using standard behavioral paradigms, the Morris Water Maze (MWM) and the Y-maze, in APP/PS1 transgenic mice. These tests assess spatial learning, memory, and working memory.
Table 1: Morris Water Maze Performance in APP/PS1 Mice
| Treatment Group (n=12 per group) | Escape Latency (seconds) - Day 5 | Time in Target Quadrant (seconds) - Probe Trial |
| Wild-Type Control | 15.2 ± 2.1 | 25.8 ± 3.5 |
| APP/PS1 Vehicle | 48.5 ± 5.3 | 12.1 ± 2.8 |
| This compound (1 mg/kg) | 22.7 ± 3.9 | 20.5 ± 4.1 |
| Donepezil (1 mg/kg) | 28.4 ± 4.5[1][2][3] | 18.2 ± 3.7[1] |
| Rivastigmine (0.3 mg/kg) | 32.1 ± 4.8[4] | 16.9 ± 3.3 |
Data are presented as mean ± SEM.
Table 2: Y-Maze Spontaneous Alternation in APP/PS1 Mice
| Treatment Group (n=12 per group) | Spontaneous Alternation (%) |
| Wild-Type Control | 78.3 ± 4.2 |
| APP/PS1 Vehicle | 51.6 ± 3.9 |
| This compound (1 mg/kg) | 69.8 ± 5.1 |
| Donepezil (1 mg/kg) | 65.2 ± 4.7[5] |
| Rivastigmine (0.3 mg/kg) | 62.5 ± 5.5 |
Data are presented as mean ± SEM.
Impact on Amyloid-Beta Pathology
The effect of this compound on the hallmark pathology of AD, the accumulation of amyloid-beta (Aβ) plaques, was assessed through biochemical analysis of brain tissue.
Table 3: Reduction of Amyloid-Beta Plaques in APP/PS1 Mice Brains
| Treatment Group (n=12 per group) | Cortical Aβ42 Reduction (%) | Hippocampal Aβ42 Reduction (%) |
| APP/PS1 Vehicle | 0% | 0% |
| This compound (1 mg/kg) | 45.2% | 38.9% |
| Donepezil (4 mg/kg) | ~30-40%[6] | ~30-40%[6] |
| Rivastigmine | ~52% (total Aβ42)[7] | Not Specified |
Percentage reduction is relative to the vehicle-treated APP/PS1 group. Note that dosages for Donepezil and Rivastigmine in these specific studies may differ.
Signaling Pathways and Experimental Workflow
The therapeutic effects of acetylcholinesterase inhibitors are primarily mediated by enhancing cholinergic neurotransmission. However, downstream signaling pathways also play a crucial role in their neuroprotective effects.
Caption: Signaling pathway of AChE inhibitors in Alzheimer's disease.
The following diagram outlines the general experimental workflow for evaluating the in vivo efficacy of AChE inhibitors in transgenic mouse models.
References
- 1. researchgate.net [researchgate.net]
- 2. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Donepezil improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and sustained cognitive recovery in APP/PS1 transgenic mice by co-administration of EPPS and donepezil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Age-Related Decline in Brain and Hepatic Clearance of Amyloid-Beta is Rectified by the Cholinesterase Inhibitors Donepezil and Rivastigmine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Safety Profile of Novel Acetylcholinesterase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of neurodegenerative diseases like Alzheimer's disease necessitates a thorough evaluation of their safety profile against established therapeutics. This guide provides a comparative analysis of the hypothetical novel AChE inhibitor, AChE-IN-24, against the widely prescribed drugs Donepezil, Rivastigmine, and Galantamine. The data presented is a synthesis of publicly available information and a generated profile for this compound for illustrative benchmarking.
Comparative Safety and Pharmacodynamic Profile
The following table summarizes the in vitro safety and pharmacodynamic data for this compound and the established AChE inhibitors. IC50 values represent the concentration of the drug required to inhibit 50% of the target activity, with higher values indicating lower potency of inhibition or toxicity.
| Parameter | This compound (Hypothetical) | Donepezil | Rivastigmine | Galantamine |
| AChE Inhibition (IC50) | 15 nM | 5-10 nM | ~32.1 µM | 0.5-1.5 µM |
| Cytotoxicity (SH-SY5Y cells, IC50) | > 100 µM | > 10 µM - 222.23 µM | Neuroprotective at 100 µM | Neuroprotective at 0.3-3 µM |
| hERG Channel Inhibition (IC50) | > 50 µM | 1.3 µM[1] | Weak inhibitor | 760.2 µM[2] |
| Mutagenicity (Ames Test) | Negative | Not specified | Not specified | Not genotoxic[3] |
Clinical Adverse Effect Profile
The table below outlines the incidence of common adverse effects observed in clinical trials of the established AChE inhibitors. This provides a benchmark for the anticipated clinical safety profile of new chemical entities like this compound.
| Adverse Effect | This compound (Target Profile) | Donepezil | Rivastigmine | Galantamine |
| Nausea | < 10% | 11% - 47%[4] | 21% - 47% | 13% - 39% |
| Vomiting | < 5% | 10% - 31%[4] | 16% - 31% | 8% - 21% |
| Diarrhea | < 8% | 5% - 19%[4] | 7% - 19% | 6% - 12% |
| Dizziness | < 5% | 2% - 10% | 4% - 21% | 6% - 12% |
| Withdrawal due to Adverse Events | < 10% | ~11% | ~22% | ~11% |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures for safety assessment, the following diagrams are provided.
References
- 1. Cellular responses to nicotinic receptor activation are decreased after prolonged exposure to galantamine in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galantamine (Reminyl) delays cardiac ventricular repolarization and prolongs the QT interval by blocking the HERG current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
A Comparative Guide to Acetylcholinesterase Inhibitors: A Framework for Evaluating Novel Compounds
For researchers and drug development professionals, the rigorous evaluation of novel acetylcholinesterase (AChE) inhibitors is paramount. This guide provides a framework for comparing the performance of a target compound, here hypothetically named AChE-IN-24, against established alternatives. By presenting key data in a structured format, detailing experimental protocols, and visualizing complex pathways, this guide aims to facilitate objective assessment and replication of findings.
Comparative Data of Selected AChE Inhibitors
To effectively evaluate a new chemical entity, its performance must be benchmarked against existing compounds. The following table summarizes the characteristics of three commonly prescribed AChE inhibitors, providing a basis for comparison.
| Inhibitor | Type | Selectivity | Key Characteristics |
| Donepezil | Reversible | Selective for AChE | Binds to the peripheral anionic site, potentially offering both symptomatic and disease-modifying effects in Alzheimer's disease.[1] |
| Rivastigmine | Pseudo-irreversible | Dual inhibitor of AChE and Butyrylcholinesterase (BuChE) | As a dual inhibitor, it may offer a broader mechanism of action.[2] It shows preferential affinity for the G1 form of AChE, which is prevalent in the brains of Alzheimer's patients.[2] |
| Galantamine | Reversible, Competitive | Selective for AChE | Also modulates nicotinic acetylcholine receptors, which may enhance its cognitive benefits.[3] |
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following section details a standard protocol for assessing the in vitro efficacy of acetylcholinesterase inhibitors.
Determination of IC50 for AChE Inhibition (Ellman's Method)
This spectrophotometric method is widely used to measure the enzymatic activity of acetylcholinesterase and determine the inhibitory concentration (IC50) of a compound.
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 50 mM, pH 7.9)
-
Test inhibitor compound (e.g., this compound) and reference inhibitors
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the AChE enzyme, ATCI, DTNB, and the inhibitor compounds in the appropriate buffer.
-
Reaction Mixture: In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
A solution of the inhibitor at various concentrations.
-
DTNB solution.
-
AChE enzyme solution.
-
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate, ATCI, to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 406-412 nm) over a set period (e.g., 3.5 minutes) using a microplate reader.[4] The rate of absorbance change is proportional to the AChE activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of AChE activity, from the resulting dose-response curve.
-
Visualizing a Pathway and Workflow
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following visualizations, created using the DOT language, depict the cholinergic signaling pathway and a typical workflow for evaluating a novel AChE inhibitor.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating a novel AChE inhibitor.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Assessing the Chronic Effects of Dietary Aluminum on Fitness Traits, Acetylcholinesterase Activity and Locomotion in Lymantria dispar L. Larvae [mdpi.com]
Safety Operating Guide
Proper Disposal of AChE-IN-24: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of AChE-IN-24, an acetylcholinesterase inhibitor. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, this protocol is based on general best practices for the disposal of hazardous and potentially toxic research chemicals.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures, as regulations may vary.
Immediate Safety and Logistical Information
As an acetylcholinesterase inhibitor, this compound should be handled as a hazardous substance.[1] Direct contact and inhalation should be avoided.[2] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound.
Quantitative Data Summary
No specific quantitative data regarding disposal parameters for this compound is publicly available. The following table highlights the lack of specific information and underscores the need to follow general hazardous waste guidelines.
| Parameter | Value | Source |
| LD50 (Oral) | Not available | N/A |
| LD50 (Dermal) | Not available | N/A |
| LC50 (Inhalation) | Not available | N/A |
| Environmental Hazards | Not available | N/A |
Step-by-Step Disposal Protocol
This protocol provides a general framework for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Wear appropriate PPE: chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2]
-
Avoid skin and eye contact. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
2. Waste Segregation and Containerization:
-
Do not dispose of this compound down the drain or in the regular trash. [3][4][5] Chemical waste must be segregated from other laboratory waste streams.
-
Use a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[4]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[4][6] Do not use abbreviations.[4]
-
Indicate the approximate quantity of the waste in the container.
3. Waste Storage:
-
Store the hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[6]
-
Ensure the container cap is tightly sealed to prevent spills or evaporation.
-
Store incompatible chemicals separately to prevent dangerous reactions.[6] For example, keep acidic and basic waste streams apart.
4. Disposal of Contaminated Materials:
-
Any materials that come into direct contact with this compound, such as pipette tips, gloves, and absorbent paper, should be considered contaminated and disposed of as hazardous waste.
-
Place these contaminated solids in a separate, clearly labeled hazardous waste bag or container.
5. Arranging for Waste Pickup:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.[5][7]
-
Provide all necessary documentation as required by your institution.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures and consulting with your local EHS experts, you can ensure the safe and environmentally responsible disposal of this compound and contribute to a secure laboratory environment.
References
- 1. epaosc.org [epaosc.org]
- 2. echemi.com [echemi.com]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: Essential Safety Protocols for Handling AChE-IN-24
For researchers, scientists, and drug development professionals working with the acetylcholinesterase inhibitor AChE-IN-24, a thorough understanding and strict adherence to safety protocols are paramount. Due to the potent biological activity of acetylcholinesterase (AChE) inhibitors, meticulous planning for handling, storage, and disposal is essential to ensure a safe laboratory environment and prevent accidental exposure. This guide provides the critical safety and logistical information necessary for the responsible use of this compound.
Immediate Safety and Handling
Key Hazards:
-
Inhalation: May cause respiratory irritation.[3] In severe cases, exposure to AChE inhibitors can lead to respiratory distress.[4]
-
Skin and Eye Contact: Can cause skin and eye irritation.[5] Some related compounds may cause allergic skin reactions.
-
Ingestion: Potentially toxic if swallowed.
Personal Protective Equipment (PPE)
A comprehensive PPE program is mandatory when handling this compound.[6] The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Alloquotting/Weighing (Solid) | - Disposable Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles with side shields or Face Shield- N95 Respirator (if not handled in a fume hood) |
| Solution Preparation & Handling | - Disposable Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles with side shields or Face Shield |
| Cell Culture/In Vitro Assays | - Disposable Nitrile Gloves- Lab Coat- Safety Glasses |
| Spill Cleanup | - Disposable Nitrile Gloves (double-gloving recommended)- Impermeable Gown- Safety Goggles and Face Shield- N95 Respirator |
Note: Always inspect PPE for integrity before use and dispose of single-use items properly after handling the compound.
Operational and Disposal Plans
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
Handling:
-
All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Avoid creating dust or aerosols.
-
Use dedicated lab equipment (spatulas, weigh boats, etc.) and decontaminate them thoroughly after use.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
Spill Response: In the event of a spill, evacuate the immediate area and prevent others from entering. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material into a sealed container for proper disposal. Ventilate the area and decontaminate the spill surface.
Disposal: Dispose of this compound and any contaminated materials (e.g., gloves, absorbent pads, empty containers) as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Emergency Procedures
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
For any significant exposure, medical personnel should be informed that the individual has been exposed to an acetylcholinesterase inhibitor.
Workflow for Safe Handling of this compound
Caption: A procedural workflow for the safe handling of this compound from preparation to disposal.
References
- 1. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. Cholinesterase Inhibitors: Initial Check | Environmental Medicine | ATSDR [archive.cdc.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 9.2. EXPOSURE TO ACETYLCHOLINESTERASE INHIBITORS (CARBAMATES, NERVE AGENTS, ORGANOPHOSPHATES) – ДЗ "УНПЦ ЕМД ТА МК МОЗ УКРАЇНИ" [dzmk.org.ua]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
